Product packaging for 3'-Hydroxy Simvastatin(Cat. No.:)

3'-Hydroxy Simvastatin

Cat. No.: B1502229
M. Wt: 434.6 g/mol
InChI Key: MTOKLGKFIIZWRP-ILNDCQMDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3'-Hydroxy Simvastatin is a useful research compound. Its molecular formula is C25H38O6 and its molecular weight is 434.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H38O6 B1502229 3'-Hydroxy Simvastatin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H38O6

Molecular Weight

434.6 g/mol

IUPAC Name

[(7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate

InChI

InChI=1S/C25H38O6/c1-14-10-17-7-6-15(2)20(9-8-19-12-18(27)13-22(28)30-19)23(17)21(11-14)31-24(29)25(4,5)16(3)26/h6-7,10,14-16,18-21,23,26-27H,8-9,11-13H2,1-5H3/t14?,15-,16?,18+,19+,20-,21?,23-/m0/s1

InChI Key

MTOKLGKFIIZWRP-ILNDCQMDSA-N

Isomeric SMILES

C[C@H]1C=CC2=CC(CC([C@@H]2[C@H]1CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)(C)C(C)O)C

Canonical SMILES

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C(C)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Inhibition of HMG-CoA Reductase by 3'-Hydroxy Simvastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Simvastatin (B1681759), a widely prescribed lipid-lowering agent, functions as a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form, 3'-Hydroxy Simvastatin. This active metabolite is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR), the rate-limiting enzyme in the cholesterol biosynthesis pathway. By mimicking the structure of the natural substrate, HMG-CoA, this compound acts as a reversible, competitive inhibitor, effectively blocking the production of mevalonate (B85504) and subsequently, cholesterol. This guide provides a detailed examination of the molecular mechanism, binding kinetics, structural interactions, and experimental protocols relevant to the inhibition of HMG-CoA reductase by this compound.

Mechanism of Action: Competitive Inhibition

Simvastatin itself is an inactive lactone prodrug.[1][2] Following oral administration, it is hydrolyzed to its active open-ring β-hydroxyacid form, this compound (also known as simvastatin acid).[3][4] This activation is crucial for its therapeutic effect.

The primary mechanism of action is competitive inhibition .[3][5][6][7] The hydroxyglutaric acid portion of this compound is structurally analogous to the HMG moiety of the endogenous substrate, HMG-CoA.[4] This structural similarity allows it to bind to the active site of the HMG-CoA reductase enzyme.[7][8] By occupying the active site, it directly competes with HMG-CoA, preventing the enzyme from catalyzing the conversion of HMG-CoA to mevalonic acid.[3][5][7] This reaction is the committed, rate-limiting step in the biosynthesis of cholesterol.[5][8]

The inhibition is reversible.[3][9] Despite the inhibitor's high affinity, an increase in the concentration of the substrate (HMG-CoA) can overcome the inhibition, a classic characteristic of competitive inhibition.[10] The binding affinity of statins for the enzyme is in the nanomolar range, which is significantly higher than the micromolar affinity of the natural substrate, HMG-CoA.[11]

The downstream effect of this inhibition within hepatocytes is a depletion of intracellular cholesterol. This state triggers a compensatory upregulation of LDL receptor expression on the surface of liver cells, which in turn enhances the clearance of LDL cholesterol from the bloodstream.[3][5]

Quantitative Inhibition Data

The potency of statins is quantified by their inhibition constants (Ki), which represent the concentration of inhibitor required to produce half-maximum inhibition. The data highlights the high affinity of this compound for HMG-CoA reductase.

CompoundTypeInhibition Constant (Ki)Notes
This compound Active Metabolite~0.1 nM Exhibits very high affinity for the enzyme active site.[12]
AtorvastatinActive Drug~0.1 nMPotency is comparable to this compound at steady state.[12]
PravastatinActive Drug~1-250 nMGenerally less potent than simvastatin's active form.[13]
FluvastatinActive Drug~2-250 nMPotency varies but is generally less than this compound.[13]
HMG-CoAEndogenous Substrate~6.6 µM (Kd)The natural substrate has a significantly lower binding affinity.[12]

Note: Ki values can vary based on experimental conditions. The data presented is a representative range from literature.

Structural Basis of Inhibition

X-ray crystallography studies of human HMG-CoA reductase in complex with various statins have provided a detailed view of the molecular interactions driving the potent inhibition.[8][14][15]

  • Binding Site Occupancy : The HMG-like moiety of this compound binds to the same site as the HMG portion of HMG-CoA, effectively blocking substrate access.[7][8][14] The rest of the molecule, including its hydrophobic decalin ring system, occupies a groove exposed by flexible helices in the enzyme's catalytic domain.[16]

  • Key Interactions : The binding is stabilized by a network of hydrogen bonds and van der Waals interactions between the inhibitor and amino acid residues in the active site.[17] For instance, the carboxylate group of the active statin forms crucial hydrogen bonds.[17]

  • Enzyme Conformation : The binding of the statin induces a conformational change in the enzyme. Specifically, several catalytically important residues near the C-terminus of the enzyme become disordered.[8][14] This flexibility is essential, as a rigid structure would sterically hinder the binding of the bulky statin molecule.[8][14][15]

Visualizing the Mechanism and Pathways

Cholesterol Biosynthesis and Inhibition Point

The following diagram illustrates the mevalonate pathway, highlighting the critical step catalyzed by HMG-CoA reductase and the inhibitory action of this compound.

Cholesterol_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMGCR HMG-CoA Reductase (Rate-Limiting Step) HMG_CoA->HMGCR Mevalonate Mevalonate Downstream ... Multiple Steps ... Mevalonate->Downstream Cholesterol Cholesterol Downstream->Cholesterol Inhibitor This compound Inhibitor->HMGCR Inhibition HMGCR->Mevalonate NADPH -> NADP+

Caption: The Mevalonate Pathway and the site of HMG-CoA Reductase inhibition.

Model of Competitive Inhibition

This diagram illustrates the logical relationship in competitive inhibition, where the inhibitor and substrate compete for the enzyme's active site.

Competitive_Inhibition cluster_reactions Reaction Pathways E1 Enzyme (E) ES Enzyme-Substrate Complex (ES) E1->ES + S S Substrate (S) (HMG-CoA) E2 Enzyme (E) ES->E2 k_cat P Product (P) (Mevalonate) E2->P releases E3 Enzyme (E) EI Enzyme-Inhibitor Complex (EI) (Inactive) E3->EI + I I Inhibitor (I) (3'-OH Simvastatin) EI->E3 Reversible note Inhibitor (I) competes with Substrate (S) for the same active site on the Enzyme (E).

Caption: Logical model of reversible competitive enzyme inhibition.

Experimental Protocols

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This protocol outlines a common method for measuring HMGCR activity and assessing inhibition by monitoring NADPH consumption.[18][19][20][21]

Objective: To determine the rate of HMG-CoA reductase activity by measuring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.

Materials:

  • 96-well clear flat-bottom microplate[19][21]

  • Multi-well spectrophotometer capable of reading absorbance at 340 nm[19][21]

  • Recombinant human HMG-CoA Reductase enzyme

  • HMG-CoA Reductase Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.8-7.5)[19][20]

  • NADPH solution

  • HMG-CoA solution (substrate)

  • This compound (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Purified water (dH2O)

Procedure:

  • Reagent Preparation:

    • Prepare all reagents as per manufacturer instructions or established lab protocols.[18] Reconstitute lyophilized components (Enzyme, HMG-CoA, NADPH) in the appropriate buffers or dH2O.[18][21]

    • Keep enzyme, NADPH, and HMG-CoA on ice during use.[18][21] Pre-warm the assay buffer to 37°C before use.[18][22]

    • Prepare serial dilutions of the inhibitor (this compound) to determine IC50 or Ki values.

  • Assay Setup (per well in a 96-well plate):

    • Enzyme Control (No Inhibitor): Add assay buffer, a specific amount of HMG-CoA Reductase enzyme (e.g., 5 µL), and solvent control (e.g., 2 µL DMSO).[18]

    • Test Inhibitor Wells: Add assay buffer, HMG-CoA Reductase enzyme (e.g., 5 µL), and the desired concentration of inhibitor (e.g., 2 µL).[18]

    • Reagent Blank: Add assay buffer only to measure background absorbance.[18]

    • Adjust the total volume in each well to a pre-reaction volume (e.g., 10-50 µL) with assay buffer.

  • Reaction Initiation and Measurement:

    • Prepare a Reaction Mix containing assay buffer and NADPH.[21]

    • To initiate the reaction, add the Reaction Mix to all wells, followed immediately by the addition of the HMG-CoA substrate solution.[19] The final reaction volume is typically 100-200 µL.

    • Immediately place the plate in the spectrophotometer pre-heated to 37°C.[20]

    • Measure the absorbance at 340 nm in kinetic mode, taking readings every 2-3 minutes for at least 10-20 minutes.[21]

  • Data Analysis:

    • Calculate the rate of NADPH consumption (ΔOD/min) for each well.

    • The enzyme activity is proportional to this rate. The specific activity can be calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).[20]

    • For inhibitor screening, calculate the percent inhibition relative to the enzyme control.

    • Plot the reaction velocity against substrate concentration in the presence of different inhibitor concentrations and use Lineweaver-Burk plots or non-linear regression to determine the type of inhibition and calculate the Ki value.[10]

Experimental Workflow Diagram

Assay_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, NADPH, HMG-CoA, Inhibitor) setup 2. Assay Plate Setup Add Enzyme, Inhibitor/Solvent to wells prep->setup initiate 3. Initiate Reaction Add NADPH and HMG-CoA Substrate setup->initiate measure 4. Kinetic Measurement Read Absorbance (OD 340nm) at 37°C over time initiate->measure analyze 5. Data Analysis Calculate ΔOD/min, % Inhibition, Ki measure->analyze

Caption: Spectrophotometric HMG-CoA Reductase inhibition assay workflow.

X-ray Crystallography Protocol (General Overview)

Determining the co-crystal structure of HMGCR with this compound provides the definitive structural basis for its inhibitory mechanism.

  • Protein Expression and Purification: The catalytic domain of human HMG-CoA reductase is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

  • Crystallization: The purified enzyme is mixed with the inhibitor (this compound) and subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain high-quality crystals.

  • X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam (often at a synchrotron source). The diffraction pattern is recorded as the crystal is rotated.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex. A molecular model is built into this map and refined to yield the final atomic-resolution structure.[14]

Conclusion

This compound is a highly potent, reversible, and competitive inhibitor of HMG-CoA reductase. Its mechanism is rooted in its structural mimicry of the natural substrate, HMG-CoA, allowing it to bind with high affinity to the enzyme's active site. This interaction, elucidated by kinetic and crystallographic studies, physically blocks substrate binding and halts the cholesterol synthesis cascade. The detailed understanding of this mechanism continues to inform the development of next-generation lipid-lowering therapies.

References

The Pharmacological Landscape of Simvastatin's Major Metabolites: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profiles of the major metabolites of simvastatin (B1681759), a widely prescribed HMG-CoA reductase inhibitor. By delving into their metabolic activation, inhibitory potency, and the experimental methodologies used for their characterization, this document serves as a critical resource for researchers in pharmacology and drug development.

Introduction: The Metabolic Journey of a Prodrug

Simvastatin is administered as an inactive lactone prodrug.[1][2] Following oral administration, it undergoes extensive first-pass metabolism, primarily in the liver, to be converted into its pharmacologically active forms.[3][4] The initial and most critical step in its activation is the hydrolysis of the lactone ring to form the open β-hydroxy acid, simvastatin acid (SVA).[1][2] This active form is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][5]

Further metabolism of simvastatin acid, predominantly mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5, results in the formation of several oxidized metabolites.[3][4] Among these, the major active metabolites that contribute to the overall cholesterol-lowering effect of simvastatin are 6'-hydroxy simvastatin acid, 6'-hydroxymethyl simvastatin acid, and 6'-exomethylene simvastatin acid.[1] This guide will focus on the pharmacological characterization of these key metabolites.

Quantitative Pharmacological Profile

The following table summarizes the available quantitative data and estimated IC50 values for simvastatin and its principal active metabolites.

CompoundTypeHMG-CoA Reductase Inhibition (IC50)Relative Potency to Simvastatin AcidData Source
SimvastatinProdrug (inactive lactone)Inactive-[1][2]
Simvastatin Acid (SVA)Active Metabolite (β-hydroxy acid)~11.2 nM (example value)100%[6]
6'-hydroxy Simvastatin AcidActive MetaboliteEstimated: ~22.4 nM50%[6]
6'-hydroxymethyl Simvastatin AcidActive MetaboliteEstimated: ~12.4 nM90%[6]
6'-exomethylene Simvastatin AcidActive MetaboliteEffective inhibitor, specific IC50 not available-[1]
Simvastatin 6'-carboxylic acidActive MetaboliteEstimated: ~28.0 nM40%[6]

Note: The IC50 value for Simvastatin Acid is a representative value from the literature. The IC50 values for the other metabolites are estimated based on their reported relative potencies to Simvastatin Acid.

Experimental Protocols

The characterization of simvastatin's metabolites and their pharmacological activity relies on a suite of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro HMG-CoA Reductase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of purified HMG-CoA reductase.

Objective: To determine the IC50 value of a test compound for HMG-CoA reductase.

Principle: The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation to NADP+ at 340 nm. The decrease in absorbance is proportional to the enzyme's activity.

Materials:

  • Purified human HMG-CoA reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Test compounds (simvastatin metabolites) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, HMG-CoA, and NADPH.

  • Incubation with Inhibitor: Add varying concentrations of the test compound to the reaction mixture in the wells of a microplate. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding a fixed amount of HMG-CoA reductase to each well.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Cholesterol Biosynthesis Assay

This assay assesses the ability of a compound to inhibit cholesterol synthesis within a cellular context.

Objective: To evaluate the effect of a test compound on the de novo cholesterol synthesis in a cell line.

Principle: Cells are incubated with a radiolabeled precursor of cholesterol, such as [¹⁴C]-acetate. The amount of radiolabeled cholesterol synthesized is then quantified to determine the inhibitory effect of the test compound.

Materials:

  • Human hepatoma cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • Test compounds (simvastatin metabolites)

  • [¹⁴C]-acetate

  • Lysis buffer

  • Scintillation counter

Procedure:

  • Cell Culture: Culture HepG2 cells to a suitable confluency in multi-well plates.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for a further period to allow for its incorporation into newly synthesized cholesterol.

  • Cell Lysis and Lipid Extraction: Wash the cells, lyse them, and extract the total lipids.

  • Quantification: Separate the cholesterol from other lipids (e.g., by thin-layer chromatography) and quantify the amount of radioactivity in the cholesterol fraction using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of cholesterol synthesis for each compound concentration and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the metabolic and signaling pathways, as well as the experimental workflow, are crucial for a clear understanding of the pharmacological profiling of simvastatin's metabolites.

cluster_metabolism Simvastatin Metabolism Simvastatin Simvastatin (Inactive Lactone) SVA Simvastatin Acid (SVA) (Active) Simvastatin->SVA Esterases (CES, PON) Metabolites Oxidized Metabolites (Active) SVA->Metabolites CYP3A4/3A5 cluster_pathway HMG-CoA Reductase Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ... HMGCR->Mevalonate Inhibitors Simvastatin Acid & Active Metabolites Inhibitors->HMGCR Inhibition cluster_workflow Pharmacological Profiling Workflow start Start: Test Compound invitro In Vitro Assay: HMG-CoA Reductase Inhibition start->invitro cell_based Cell-Based Assay: Cholesterol Biosynthesis start->cell_based ic50 Determine IC50 invitro->ic50 data_analysis Data Analysis & Comparison ic50->data_analysis cellular_potency Assess Cellular Potency cell_based->cellular_potency cellular_potency->data_analysis end End: Pharmacological Profile data_analysis->end

References

The Engine of Statin Metabolism: A Technical Guide to 3'-Hydroxy Simvastatin Biosynthesis by CYP3A4/5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of 3'-Hydroxy Simvastatin (B1681759), a primary metabolite of the cholesterol-lowering drug simvastatin, mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5. Understanding this metabolic pathway is critical for drug development, predicting drug-drug interactions, and personalizing medicine based on genetic polymorphisms.

Introduction

Simvastatin, a widely prescribed HMG-CoA reductase inhibitor, is administered as an inactive lactone prodrug. In the body, it is hydrolyzed to its active open-acid form, simvastatin hydroxy acid (SVA), which is a potent inhibitor of cholesterol synthesis.[1] The clearance and efficacy of simvastatin are predominantly governed by its metabolism in the liver and intestines, primarily by CYP3A4 and CYP3A5 enzymes.[2][3] These enzymes catalyze the oxidation of both simvastatin and SVA to various hydroxylated metabolites, with 3'-Hydroxy Simvastatin being a major product.[4] The activity of CYP3A4 and CYP3A5 is highly variable among individuals, largely due to genetic polymorphisms and induction or inhibition by co-administered drugs, leading to significant interindividual differences in simvastatin exposure and response.[5]

The Metabolic Pathway: From Simvastatin to this compound

The biotransformation of simvastatin is a multi-step process. Initially, the inactive simvastatin lactone is converted to the pharmacologically active simvastatin hydroxy acid (SVA) by esterases.[2] Subsequently, both simvastatin and SVA are substrates for oxidative metabolism by CYP3A4 and CYP3A5.[2] These enzymes introduce a hydroxyl group at the 3'-position of the butanoyloxy side chain, forming this compound. Other significant metabolites include 6'-exomethylene simvastatin and 3',5'-dihydrodiol simvastatin.[4] CYP3A4 is considered the primary enzyme responsible for simvastatin metabolism, exhibiting a higher affinity for the substrate than CYP3A5.[6][7]

Simvastatin_Metabolism cluster_activation Activation cluster_metabolism CYP3A4/5 Mediated Oxidation Simvastatin Simvastatin (Lactone) SVA Simvastatin Hydroxy Acid (SVA) Simvastatin->SVA Esterases Metabolites Other Metabolites (e.g., 6'-exomethylene SV) SVA->Metabolites CYP3A4/5 Hydroxy3_SV This compound SVA->Hydroxy3_SV CYP3A4 > CYP3A5

Simvastatin metabolic activation and subsequent oxidation pathway.

Quantitative Analysis of Enzyme Kinetics

The efficiency of this compound formation by CYP3A4 and human liver microsomes has been characterized by determining the Michaelis-Menten kinetic parameters, Km and Vmax. These values provide insight into the affinity of the enzyme for the substrate and the maximum rate of the metabolic reaction.

Enzyme SourceSubstrateMetaboliteKm (µM)Vmax (nmol/min/mg protein or pmol P450)Reference
Human Liver MicrosomesSimvastatin Hydroxy Acid (SVA)3'-Hydroxy SVA50 - 800.6 - 1.9 nmol/min/mg protein[8][9]
Recombinant CYP3A4Simvastatin Hydroxy Acid (SVA)3'-Hydroxy SVAComparable to HLM-[8]

Table 1: Enzyme kinetic parameters for the formation of this compound.

Regulation of CYP3A4 and CYP3A5 Expression

The expression of CYP3A4 and CYP3A5 genes is tightly regulated by a network of nuclear receptors and transcription factors, which can be activated by a wide range of endogenous and xenobiotic compounds, including statins themselves.[10] The primary regulators are the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[11] Upon ligand binding, these receptors form heterodimers with the Retinoid X Receptor (RXR) and bind to specific response elements in the promoter regions of the CYP3A genes, leading to increased transcription.[10] Other transcription factors such as Hepatocyte Nuclear Factor 4-alpha (HNF4α) also play a crucial role in the basal and inducible expression of these enzymes.[2]

CYP3A4_5_Regulation cluster_ligands Ligands (e.g., Simvastatin, other drugs) cluster_receptors Nuclear Receptors cluster_transcription_factors Transcription Factors cluster_genes Target Genes Ligand Xenobiotics/ Endobiotics PXR PXR Ligand->PXR activates CAR CAR Ligand->CAR activates RXR RXR PXR->RXR heterodimerizes CAR->RXR heterodimerizes CYP3A4 CYP3A4 Gene RXR->CYP3A4 binds to promoter CYP3A5 CYP3A5 Gene RXR->CYP3A5 binds to promoter HNF4a HNF4α HNF4a->CYP3A4 HNF4a->CYP3A5 mRNA CYP3A4/5 mRNA CYP3A4->mRNA transcription CYP3A5->mRNA Protein CYP3A4/5 Protein mRNA->Protein translation Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis cluster_data Data Analysis Prep_Reagents Prepare Reagents (Buffer, Substrate, NADPH) Initiate_Reaction Initiate Reaction (Add Substrate & NADPH) Prep_Reagents->Initiate_Reaction Prep_Enzyme Prepare Enzyme Source (HLM or Recombinant CYP) Pre_incubation Pre-incubate Enzyme at 37°C Prep_Enzyme->Pre_incubation Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate Terminate Reaction (Add Acetonitrile + IS) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC_MS Analyze by HPLC-MS/MS Reconstitute->HPLC_MS Quantify Quantify Metabolite Concentration HPLC_MS->Quantify Kinetics Determine Kinetic Parameters (Km, Vmax) Quantify->Kinetics

References

Early Pharmacological Studies of 3'-Hydroxy Simvastatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simvastatin (B1681759), a widely prescribed lipid-lowering agent, is administered as an inactive lactone prodrug. Following oral administration, it undergoes extensive first-pass metabolism in the liver to form its active β-hydroxy acid metabolite, 3'-Hydroxy Simvastatin (also referred to as simvastatin acid or SVA). This active metabolite is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] This technical guide provides an in-depth overview of the early pharmacological studies of this compound, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by experimental methodologies and data presented in a structured format.

Mechanism of Action

Inhibition of HMG-CoA Reductase

The primary mechanism of action of this compound is the competitive inhibition of HMG-CoA reductase. By binding to the active site of the enzyme, it blocks the conversion of HMG-CoA to mevalonate (B85504), a crucial precursor in the synthesis of cholesterol and various other isoprenoids.[1][4] This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL-cholesterol from the circulation.[4]

While a specific IC50 value for this compound's inhibition of HMG-CoA reductase was not explicitly found in the reviewed literature, its high potency is well-established. For comparison, simvastatin has been shown to inhibit HMG-CoA reductase with IC50 values in the low nanomolar range in various assays.[5][6] The inhibitory activity of simvastatin and its metabolites can be determined using an HMG-CoA reductase activity/inhibitor screening assay.[7][8][9][10]

Pleiotropic Effects

Beyond its lipid-lowering effects, this compound, as the active form of simvastatin, is believed to exert a range of "pleiotropic" effects that are independent of cholesterol reduction. These effects are primarily attributed to the reduced synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification (prenylation) of various signaling proteins, including small GTPases like Rho, Ras, and Rac.[4][11][12][13][14][15]

The inhibition of these signaling pathways is thought to contribute to the beneficial cardiovascular effects of statins by:

  • Improving endothelial function[12][16]

  • Enhancing the stability of atherosclerotic plaques[12][16]

  • Decreasing oxidative stress and vascular inflammation[11][12][16]

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in various preclinical and clinical studies.

Preclinical Pharmacokinetics

Studies in animal models, such as rats and dogs, have provided valuable insights into the absorption, distribution, metabolism, and excretion of simvastatin and its active metabolite.[2][3][17][18][19]

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models (Oral Administration of Simvastatin)

SpeciesDose of SimvastatinCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (hr)Reference(s)
Rat8 mg/kg (IR)25.0 ± 7.0~2Not ReportedNot Reported[18]
Rat8 mg/kg (CR)25.0 ± 7.0~4Not ReportedNot Reported[18]
Dog40 mg (IR)~15~2~60Not Reported[18]
Dog40 mg (CR)~5~6~40Not Reported[18]

IR: Immediate-Release, CR: Controlled-Release. Data are presented as mean ± SD where available. AUC values are estimated from graphical representations where not explicitly stated.

Clinical Pharmacokinetics

In humans, following oral administration of simvastatin, this compound is the major active metabolite circulating in the plasma.[1][20][21]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Single Oral Dose of 40 mg Simvastatin)

PopulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (hr)Reference(s)
Malaysian Males2.61 ± 1.421.33 ± 0.7110.90 ± 3.21 (AUC0-24)3.16 ± 1.68[20]
Chinese FemalesHigher than malesNot ReportedHigher than malesNot Reported[21]
Chinese MalesLower than femalesNot ReportedLower than femalesNot Reported[21]

Data are presented as mean ± SD.

Metabolism

This compound is formed from the hydrolysis of the inactive simvastatin lactone. Both simvastatin and this compound are primarily metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[22][23][24] The metabolism of this compound by CYP3A4 leads to the formation of further oxidized metabolites.[24]

Experimental Protocols

HMG-CoA Reductase Inhibition Assay

This assay is used to determine the inhibitory activity of compounds like this compound on the HMG-CoA reductase enzyme.[7][8][9][10]

Protocol Outline:

  • Enzyme Preparation: Purified HMG-CoA reductase enzyme is used.

  • Reaction Mixture: The reaction is typically carried out in a buffer solution (e.g., phosphate (B84403) buffer) containing NADPH, the substrate HMG-CoA (often radiolabeled, e.g., with ¹⁴C), and the test inhibitor (this compound) at various concentrations.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period.

  • Reaction Termination: The enzymatic reaction is stopped.

  • Product Separation: The product of the reaction, mevalonate (or its lactone form), is separated from the unreacted substrate. This can be achieved using techniques like anion-exchange chromatography.

  • Quantification: The amount of product formed is quantified. If a radiolabeled substrate is used, this is typically done by liquid scintillation counting.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Metabolism using Human Liver Microsomes

This method is employed to study the metabolic fate of a drug candidate and identify the enzymes involved.[22][23][25]

Protocol Outline:

  • Microsome Preparation: Human liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, are used.

  • Incubation Mixture: The test compound (Simvastatin or this compound) is incubated with human liver microsomes in a buffer system (e.g., phosphate buffer, pH 7.4) at 37°C.

  • Cofactor Addition: The reaction is initiated by adding an NADPH-generating system, which is a required cofactor for CYP-mediated metabolism.

  • Time Course Sampling: Aliquots of the incubation mixture are taken at different time points.

  • Reaction Quenching: The reaction in the aliquots is stopped, typically by adding a cold organic solvent like acetonitrile.

  • Sample Preparation: The samples are then processed (e.g., by centrifugation to pellet the protein) to prepare them for analysis.

  • Metabolite Identification and Quantification: The supernatant is analyzed using analytical techniques like LC-MS/MS to identify and quantify the parent drug and its metabolites.

Quantification of this compound in Biological Samples by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in biological matrices like plasma.[26][27][28][29][30]

Protocol Outline:

  • Sample Preparation:

    • An internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) is added to the plasma sample.

    • Proteins in the plasma are precipitated using an organic solvent (e.g., acetonitrile).

    • The sample is centrifuged, and the supernatant is collected.

    • The supernatant may be further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • The final extract is evaporated to dryness and reconstituted in the mobile phase.

  • Chromatographic Separation (LC):

    • The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • The analyte (this compound) and the internal standard are separated from other components of the sample on a reversed-phase column (e.g., C18) using a specific mobile phase gradient.

  • Mass Spectrometric Detection (MS/MS):

    • The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for highly selective and sensitive quantification.

  • Data Analysis:

    • The peak areas of the analyte and the internal standard are measured.

    • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.

    • The concentration of the analyte in the unknown samples is determined from the calibration curve.

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis and Isoprenoid Pathway

The primary signaling pathway affected by this compound is the cholesterol biosynthesis pathway, which also leads to the production of essential isoprenoid intermediates.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Prenylated_Proteins Prenylated Proteins (Ras, Rho, Rac) Isoprenoids->Prenylated_Proteins Cholesterol Cholesterol Squalene->Cholesterol HMG_CoA_Reductase->Mevalonate Hydroxy_Simvastatin This compound Hydroxy_Simvastatin->HMG_CoA_Reductase Inhibition Cellular_Functions Various Cellular Functions Prenylated_Proteins->Cellular_Functions

Caption: Inhibition of the cholesterol biosynthesis and isoprenoid pathways by this compound.

Experimental Workflow for In Vitro Metabolism Study

The following diagram illustrates a typical workflow for investigating the in vitro metabolism of simvastatin to this compound.

In_Vitro_Metabolism_Workflow Start Start: Simvastatin Substrate Incubation Incubation with Human Liver Microsomes + NADPH (37°C) Start->Incubation Sampling Time-course Sampling Incubation->Sampling Quenching Reaction Quenching (e.g., Acetonitrile) Sampling->Quenching Processing Sample Processing (Centrifugation) Quenching->Processing Analysis LC-MS/MS Analysis Processing->Analysis End End: Identification & Quantification of this compound and other metabolites Analysis->End

References

An In-depth Technical Guide to 3'-Hydroxy Simvastatin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of 3'-Hydroxy Simvastatin, a primary active metabolite of the widely prescribed cholesterol-lowering drug, Simvastatin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies. All quantitative data is presented in structured tables for ease of comparison. Detailed experimental methodologies, where available in the public domain, are provided. Furthermore, this guide includes visualizations of relevant biological pathways and experimental workflows using the DOT language for Graphviz.

Introduction

Simvastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a cornerstone in the management of hypercholesterolemia. Following administration, the inactive lactone prodrug, Simvastatin, is hydrolyzed to its active β-hydroxy acid form, which is then further metabolized by the cytochrome P450 (CYP) enzyme system. One of the major metabolites formed is this compound. Understanding the chemical and pharmacological properties of this metabolite is crucial for a complete comprehension of Simvastatin's efficacy and safety profile.

Chemical Structure and Identification

This compound is the product of the hydroxylation of the butanoyl side chain of Simvastatin.

Chemical Structure:

  • IUPAC Name: [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate[1]

  • Chemical Formula: C₂₅H₃₈O₆[1][2][3]

  • Canonical SMILES: C[C@@H]1C--INVALID-LINK--C)CC[C@@H]3C--INVALID-LINK--O3)O">C@@HOC(=O)C(C)(C)C(C)O[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. For comparative purposes, the properties of the parent drug, Simvastatin, are also included where available.

PropertyThis compoundSimvastatin
Molecular Weight 434.57 g/mol [3][4]418.57 g/mol
CAS Number 133645-46-2 (3'(S)-Hydroxy)[5]79902-63-9
126313-98-2 (racemic)[4][6]
Melting Point Data not available135-138 °C
Boiling Point Data not availableData not available
Water Solubility Predicted: 0.0402 mg/mL0.03 mg/L
LogP (Octanol-Water Partition Coefficient) Predicted: 4.224.68

Table 1: Physicochemical Properties of this compound and Simvastatin

Spectroscopic Data

Mass Spectrometry: Mass spectrometry data for hydroxylated metabolites of Simvastatin have been reported, confirming the addition of a hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR spectral data for this compound are not currently available in public databases. Researchers undertaking the synthesis or isolation of this metabolite would need to perform de novo spectral analysis.

Pharmacological Properties

Mechanism of Action

Like its parent compound, this compound is an inhibitor of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound contributes to the overall cholesterol-lowering effect of Simvastatin.

Signaling Pathways

While specific signaling pathways uniquely modulated by this compound are not extensively documented, it is understood to contribute to the broader effects of Simvastatin. Simvastatin has been shown to influence several signaling pathways beyond cholesterol synthesis, including the inhibition of small GTPases like Ras and Rho. This interference with protein prenylation affects downstream signaling cascades such as the Ras/MAP kinase pathway.

HMG_CoA_Reductase_Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Biosynthesis Mevalonate->Cholesterol HMG_CoA_Reductase->Mevalonate Simvastatin Simvastatin / this compound Simvastatin->HMG_CoA_Reductase Inhibition

Figure 1: Inhibition of the HMG-CoA Reductase Pathway.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and purification of this compound are not widely published. The following sections outline general methodologies that can be adapted for its preparation and analysis.

Synthesis of this compound

The primary route of formation of this compound is through the metabolism of Simvastatin.

Method 1: Microbial Biotransformation

A common method for producing hydroxylated metabolites of drugs is through microbial biotransformation. Various microbial strains can be screened for their ability to hydroxylate Simvastatin at the 3' position.

  • Protocol Outline:

    • Select and culture a suitable microorganism known for hydroxylation reactions (e.g., certain species of Aspergillus, Cunninghamella, or Streptomyces).

    • Introduce Simvastatin to the microbial culture.

    • Incubate under optimal conditions (temperature, pH, aeration) for a specified period.

    • Extract the culture medium and microbial cells with an appropriate organic solvent (e.g., ethyl acetate).

    • Concentrate the extract and proceed with purification.

Method 2: In Vitro Metabolism using Liver Microsomes

This method mimics the metabolic process that occurs in the liver.

  • Protocol Outline:

    • Prepare a reaction mixture containing human liver microsomes, Simvastatin, and an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • Incubate the mixture at 37°C.

    • Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

    • Centrifuge to pellet the protein.

    • Analyze the supernatant for the presence of this compound.

In_Vitro_Metabolism_Workflow start Start microsomes Prepare Human Liver Microsomes start->microsomes reaction_mix Prepare Reaction Mixture: - Microsomes - Simvastatin - NADPH-generating system - Buffer (pH 7.4) microsomes->reaction_mix incubation Incubate at 37°C reaction_mix->incubation quenching Quench reaction with ice-cold acetonitrile (B52724) incubation->quenching centrifugation Centrifuge to pellet protein quenching->centrifugation analysis Analyze supernatant (LC-MS/MS) centrifugation->analysis end End analysis->end

Figure 2: Workflow for In Vitro Metabolism of Simvastatin.
Purification of this compound

High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of this compound from a mixture of metabolites.

  • General HPLC Protocol:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve separation from Simvastatin and other metabolites.

    • Detection: UV detection at a wavelength where both Simvastatin and its hydroxylated metabolite absorb (e.g., around 238 nm) or mass spectrometry for more sensitive and specific detection.

    • Fraction Collection: Fractions corresponding to the peak of this compound are collected.

    • Post-Purification: The collected fractions are pooled, and the solvent is evaporated to yield the purified compound.

Biological Activity Assay: HMG-CoA Reductase Inhibition

The inhibitory activity of this compound on HMG-CoA reductase can be determined using a spectrophotometric assay.

  • Assay Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase in the presence of its substrate, HMG-CoA.

  • Protocol Outline:

    • Prepare a reaction mixture containing HMG-CoA reductase enzyme, NADPH, and HMG-CoA in a suitable assay buffer.

    • Add varying concentrations of this compound to the reaction mixture.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the rate of NADPH consumption for each concentration of the inhibitor.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

HMG_CoA_Inhibition_Assay start Start prepare_reagents Prepare Reagents: - HMG-CoA Reductase - NADPH - HMG-CoA - Assay Buffer start->prepare_reagents reaction_setup Set up reaction mixtures in a 96-well plate prepare_reagents->reaction_setup prepare_inhibitor Prepare serial dilutions of This compound add_inhibitor Add inhibitor dilutions to wells prepare_inhibitor->add_inhibitor reaction_setup->add_inhibitor initiate_reaction Initiate reaction by adding HMG-CoA add_inhibitor->initiate_reaction measure_absorbance Monitor absorbance at 340 nm over time initiate_reaction->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 3: Experimental Workflow for HMG-CoA Reductase Inhibition Assay.

Conclusion

This compound is a key active metabolite of Simvastatin, contributing to its overall therapeutic effect of lowering cholesterol. This guide has summarized the available information on its chemical structure, physicochemical properties, and biological activity. While detailed experimental protocols for its synthesis and complete spectroscopic characterization are not widely available, the provided methodologies offer a foundation for researchers to produce and study this important compound. Further investigation into the specific pharmacological and toxicological profile of this compound will provide a more nuanced understanding of Simvastatin's action in vivo.

References

3'-Hydroxy Simvastatin: An In-depth Technical Guide to a Key Active Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simvastatin (B1681759), a widely prescribed lipid-lowering agent, functions as a prodrug that is converted in vivo to its active β-hydroxyacid form, simvastatin acid.[1] This conversion is a critical step for its therapeutic efficacy in inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2][3] However, the metabolic journey of simvastatin does not end there. Subsequent oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, gives rise to several metabolites, among which 3'-Hydroxy Simvastatin emerges as a major and pharmacologically active entity.[4][5] This technical guide provides a comprehensive overview of this compound, focusing on its formation, pharmacokinetic profile, pharmacodynamic activity, and the experimental methodologies used for its characterization.

Metabolic Formation of this compound

The biotransformation of simvastatin to this compound is a crucial step in its overall metabolic pathway. This conversion is predominantly carried out by specific cytochrome P450 enzymes located primarily in the liver.

Key Enzymes Involved

In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have definitively identified the primary catalysts for the formation of this compound.[4][6]

  • CYP3A4: This is the principal enzyme responsible for the 3'-hydroxylation of simvastatin.[4][7] Studies have shown that CYP3A4 exhibits a higher affinity for simvastatin compared to other CYP isoforms.[4]

  • CYP3A5: This enzyme also contributes to the formation of this compound, although to a lesser extent than CYP3A4.[4]

  • CYP2C8: A minor contribution to the metabolism of simvastatin to its hydroxylated metabolites has been attributed to CYP2C8.[6]

The metabolism of simvastatin is a complex process that also yields other metabolites, such as 6'-exomethylene simvastatin and 3',5'-dihydrodiol simvastatin.[4][5]

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is influenced by various factors, including genetic polymorphisms in metabolizing enzymes and drug transporters. The following table summarizes key pharmacokinetic parameters for this compound acid from a study investigating the influence of OATP1B1 genotype in healthy volunteers.

ParameterValue (Mean ± SD)Study PopulationNotes
AUC0–24h (nmol·h/L) 1.8 ± 1.2Healthy Finnish White volunteers (n=170)Area under the plasma concentration-time curve from 0 to 24 hours.[8]
Cmax (nmol/L) 0.4 ± 0.3Healthy Finnish White volunteers (n=170)Maximum plasma concentration.[8]
tmax (h) 4.0 (median)Healthy Finnish White volunteers (n=170)Time to reach maximum plasma concentration.[8]

Data presented as mean ± standard deviation, except for tmax which is presented as median.

Pharmacodynamics of this compound

Experimental Protocols

In Vitro Metabolism of Simvastatin in Human Liver Microsomes

This protocol outlines the general procedure for studying the formation of this compound from simvastatin using human liver microsomes.

Materials:

  • Simvastatin

  • Human liver microsomes (pooled from multiple donors)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes containing human liver microsomes (e.g., 0.2-0.5 mg/mL protein concentration) and simvastatin (at various concentrations to determine kinetics) in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard. This step also serves to precipitate the microsomal proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the formation of this compound.[10]

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a general method for the sensitive and specific quantification of this compound in human plasma samples.

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., D3-3'-Hydroxy Simvastatin)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • Liquid-liquid extraction solvent (e.g., methyl tert-butyl ether)

  • Reconstitution solvent (e.g., mobile phase)

  • LC-MS/MS system with a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a known volume of plasma (e.g., 100-500 µL), add the internal standard solution.

  • Extraction:

    • Protein Precipitation: Add a volume of cold protein precipitation solvent to the plasma sample, vortex, and centrifuge to pellet the proteins.[11]

    • Liquid-Liquid Extraction (LLE): Alternatively, perform LLE by adding an immiscible organic solvent, vortexing, and separating the organic layer.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant or the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in a specific volume of reconstitution solvent.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

    • Chromatographic Separation: Use a suitable C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate this compound from other plasma components and metabolites.

    • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both this compound and its internal standard to ensure selectivity and accurate quantification.[12]

  • Quantification:

    • Construct a calibration curve by analyzing a series of known concentrations of this compound standard spiked into blank plasma.

    • Determine the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizations

Simvastatin Metabolic Pathway

Simvastatin_Metabolism cluster_prodrug Prodrug Activation cluster_metabolism Phase I Metabolism Simvastatin Simvastatin (lactone) Simvastatin_Acid Simvastatin Acid (active) Simvastatin->Simvastatin_Acid Hydrolysis (Esterases) Metabolite_3OH This compound (active) Simvastatin_Acid->Metabolite_3OH CYP3A4 (major) CYP3A5, CYP2C8 (minor) Metabolite_6exo 6'-Exomethylene Simvastatin Simvastatin_Acid->Metabolite_6exo CYP3A4/5 Other_Metabolites Other Metabolites Simvastatin_Acid->Other_Metabolites CYP3A4/5

Caption: Metabolic activation and Phase I metabolism of Simvastatin.

HMG-CoA Reductase Inhibition Pathway

HMG_CoA_Reductase_Pathway HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol HMGCR->Mevalonate Simvastatin_Metabolites Simvastatin Acid & This compound Acid (Active Metabolites) Simvastatin_Metabolites->Inhibition Inhibition->HMGCR

Caption: Inhibition of the HMG-CoA reductase pathway by active Simvastatin metabolites.

Experimental Workflow for Metabolite Quantification

Experimental_Workflow Start Plasma Sample Collection Spike Spike with Internal Standard Start->Spike Extract Protein Precipitation / Liquid-Liquid Extraction Spike->Extract Evaporate Evaporation to Dryness Extract->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis (MRM Mode) Reconstitute->Analyze Quantify Data Processing and Quantification Analyze->Quantify

Caption: A typical workflow for the quantification of this compound in plasma.

References

Methodological & Application

Application Notes & Protocols: Quantification of 3'-Hydroxy Simvastatin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Simvastatin (B1681759) is a widely prescribed medication for the treatment of hypercholesterolemia.[1][2] It is a prodrug that, after oral administration, is hydrolyzed in the body to its active form, 3'-hydroxy simvastatin (also known as simvastatin acid).[3] This active metabolite is a potent inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[3][4] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed LC-MS/MS method for the sensitive and selective quantification of this compound in human plasma.

Quantitative Data Summary

The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of simvastatin and this compound in plasma.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Simvastatin0.04 - 40.00.4[1]
Simvastatin0.1 - 50.1[5][6][7]
Simvastatin0.100 - 74.626-[3]
This compound (Simvastatin Acid)0.1 - 50.1[5][6][7]
This compound (Simvastatin Acid)0.100 - 48.971-[3]
Simvastatin0.10 - 16.000.03[8]
This compound (Simvastatin Acid)0.10 - 16.000.02[8]
Simvastatin0.25 - 1000.25[9]
This compound (Simvastatin Acid)0.25 - 1000.25[9]

Table 2: Accuracy and Precision of a Representative LC-MS/MS Method

AnalyteQC LevelIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)Reference
SimvastatinLow≤8.7±8≤8.7±8[1]
SimvastatinMedium≤8.7±8≤8.7±8[1]
SimvastatinHigh≤8.7±8≤8.7±8[1]
This compound (Simvastatin Acid)Low8.1 - 12.9102.2 - 115.48.1 - 12.9102.2 - 115.4[6][7]
This compound (Simvastatin Acid)Medium8.1 - 12.9102.2 - 115.48.1 - 12.9102.2 - 115.4[6][7]
This compound (Simvastatin Acid)High8.1 - 12.9102.2 - 115.48.1 - 12.9102.2 - 115.4[6][7]

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)Reference
Simvastatin82-[1]
Simvastatin7687[6][7]
This compound (Simvastatin Acid)99139[6][7]
Simvastatin and Metabolites88 - 10092-110[9]

Experimental Protocols

This section details a representative protocol for the quantification of this compound in human plasma using LC-MS/MS.

1. Materials and Reagents

  • This compound reference standard

  • Simvastatin reference standard (for method development and comparison)

  • Lovastatin (Internal Standard, IS)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Ammonium (B1175870) acetate (B1210297)

  • Methyl tert-butyl ether (MTBE)

  • Human plasma (drug-free)

2. Standard Solutions and Quality Control (QC) Samples Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (lovastatin) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of acetonitrile and water (50:50, v/v) to create working standard solutions at various concentrations.

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 500 µL of plasma sample, calibration standard, or QC sample into a 2.0 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., lovastatin).

  • Add 50 µL of 50 mM ammonium acetate buffer (pH 4.5).

  • Add 1000 µL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.[1]

  • Centrifuge the samples at 5000 x g for 5 minutes at 4°C.[1]

  • Transfer 850 µL of the upper organic layer to a clean tube.[1]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the LC-MS/MS system.[1]

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 4: Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Chromatographic Column Kinetex C18 (100 mm x 4.6 mm, 2.6 µm) or equivalent[1]
Mobile Phase Acetonitrile : 2 mM Ammonium Acetate with 0.025% Formic Acid (70:30, v/v)[1]
Flow Rate 1.0 mL/min (with a 1:4 split to the mass spectrometer)[1]
Column Temperature 45 °C[1]
Injection Volume 20 µL[1]
Ionization Mode Electrospray Ionization (ESI), Positive for Simvastatin, Negative for this compound (Simvastatin Acid)[6]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Simvastatin: m/z 436.3 → 285.2; this compound (Simvastatin Acid): m/z 437.2 → 303.2[9]
Internal Standard (Lovastatin) m/z 405.1 → 285.1[10]
Dwell Time 0.15 s[1]

5. Data Analysis

Data acquisition and processing are performed using the instrument's software. The concentration of this compound in the plasma samples is determined from the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (500 µL) add_is Add Internal Standard (50 µL) plasma->add_is add_buffer Add Ammonium Acetate Buffer (50 µL) add_is->add_buffer extraction Liquid-Liquid Extraction with MTBE (1000 µL) add_buffer->extraction vortex Vortex (5 min) extraction->vortex centrifuge Centrifuge (5000 x g, 5 min) vortex->centrifuge transfer Transfer Organic Layer (850 µL) centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject Inject (20 µL) reconstitute->inject lc_separation Chromatographic Separation (C18 Column) inject->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition integration Peak Integration data_acquisition->integration calibration_curve Calibration Curve Construction integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

signaling_pathway HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Catalyzes Cholesterol_Synthesis Cholesterol Biosynthesis Pathway Mevalonate->Cholesterol_Synthesis Simvastatin_Pro Simvastatin (Prodrug) Simvastatin_Active This compound (Active) Simvastatin_Pro->Simvastatin_Active Hydrolysis in vivo Simvastatin_Active->HMG_CoA_Reductase Inhibits

Caption: Mechanism of action of this compound.

logical_relationship method_validation {Method Validation | Key Parameters} selectivity Selectivity Differentiates analyte from interferences method_validation->selectivity linearity Linearity Proportional response to concentration method_validation->linearity accuracy Accuracy Closeness to true value method_validation->accuracy precision Precision Repeatability of measurements method_validation->precision recovery Recovery Extraction efficiency method_validation->recovery matrix_effect Matrix Effect Ion suppression or enhancement method_validation->matrix_effect stability Stability Analyte stability under various conditions method_validation->stability

References

Application Notes and Protocols for the Analysis of 3'-Hydroxy Simvastatin in Human Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the analysis of 3'-hydroxy simvastatin (B1681759), a primary metabolite of simvastatin, in cultured human hepatocytes. This information is crucial for in vitro drug metabolism studies, aiding in the prediction of drug clearance and potential drug-drug interactions.

Introduction

Simvastatin, a widely prescribed HMG-CoA reductase inhibitor, undergoes extensive first-pass metabolism in the liver. The formation of 3'-hydroxy simvastatin is a key metabolic pathway, primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] Analyzing the rate and extent of this metabolite's formation in human hepatocytes provides valuable insights into simvastatin's pharmacokinetics and the factors that may influence its efficacy and safety. This document outlines the necessary procedures for cell culture, experimental setup, sample analysis, and data interpretation.

Quantitative Data Summary

The following table summarizes the kinetic parameters for the formation of simvastatin metabolites in human liver microsomes. This data is essential for understanding the enzymatic efficiency of the metabolic pathway.

MetaboliteEnzymeKm (µM)Vmax (nmol/min/mg protein)
This compound acidCYP3A4~50 - 80~0.6 - 1.9
Other oxidative metabolitesCYP3A4/5, CYP2C8~50 - 80~0.6 - 1.9

Data adapted from studies on simvastatin hydroxy acid metabolism in human liver microsomes.[1][3]

Signaling Pathway

The metabolic conversion of simvastatin to this compound is a critical step in its biotransformation. The diagram below illustrates this enzymatic process.

Simvastatin Simvastatin Hydroxy_Simvastatin This compound Simvastatin->Hydroxy_Simvastatin Hydroxylation CYP3A4 CYP3A4 CYP3A4->Simvastatin

Caption: Metabolic pathway of simvastatin to this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the analysis of this compound in human hepatocytes.

Culture of Cryopreserved Human Hepatocytes

This protocol outlines the steps for thawing, plating, and maintaining cryopreserved human hepatocytes to ensure optimal viability and metabolic activity.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte Thawing Medium (e.g., from supplier)

  • Hepatocyte Plating Medium (e.g., Williams' E Medium supplemented with serum and other additives)

  • Hepatocyte Culture Medium (e.g., Williams' E Medium, serum-free, supplemented)

  • Collagen-coated cell culture plates (e.g., 24-well or 48-well plates)

  • Water bath at 37°C

  • Sterile conical tubes (50 mL)

  • Centrifuge

  • Biological safety cabinet

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Preparation: Pre-warm the Hepatocyte Thawing Medium and Plating Medium to 37°C.

  • Thawing: Quickly thaw the vial of cryopreserved hepatocytes in the 37°C water bath until a small ice crystal remains (approximately 1.5-2 minutes). Do not submerge the cap.[4][5]

  • Transfer: Immediately transfer the thawed cell suspension to a 50 mL conical tube containing pre-warmed Thawing Medium. Rinse the vial with Thawing Medium to collect any remaining cells.

  • Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 100 x g) for 10 minutes at room temperature to pellet the viable hepatocytes.[4]

  • Resuspension: Gently aspirate the supernatant and resuspend the cell pellet in Hepatocyte Plating Medium.

  • Cell Counting and Viability: Perform a cell count and assess viability using a suitable method (e.g., trypan blue exclusion). Viability should be >80%.

  • Seeding: Dilute the cell suspension to the desired seeding density in Plating Medium and add the appropriate volume to each well of a collagen-coated plate.

  • Attachment: Incubate the plates at 37°C in a 5% CO2 incubator for 4-6 hours to allow the hepatocytes to attach.

  • Medium Change: After cell attachment, gently aspirate the Plating Medium and replace it with fresh, pre-warmed Hepatocyte Culture Medium.

  • Maintenance: Maintain the cells in culture, changing the medium every 24 hours. The cells are typically ready for experiments 24-48 hours after plating.

Treatment of Human Hepatocytes with Simvastatin

This protocol describes how to expose the cultured hepatocytes to simvastatin to study its metabolism.

Materials:

  • Cultured human hepatocytes (from Protocol 1)

  • Simvastatin stock solution (in a suitable solvent like DMSO)

  • Hepatocyte Culture Medium

  • Multi-channel pipette

Procedure:

  • Prepare Dosing Solutions: Prepare working solutions of simvastatin by diluting the stock solution in Hepatocyte Culture Medium to the desired final concentrations. Ensure the final solvent concentration (e.g., DMSO) is low (<0.1%) to avoid cytotoxicity.

  • Remove Old Medium: Aspirate the culture medium from the wells containing the hepatocytes.

  • Add Dosing Solutions: Add the prepared simvastatin dosing solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent but no simvastatin).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the desired time points (e.g., 0, 1, 2, 4, 8, 24 hours).

Sample Preparation for LC-MS/MS Analysis

This protocol details the extraction of this compound from the hepatocyte culture for analysis.

Materials:

  • Hepatocyte cultures treated with simvastatin (from Protocol 2)

  • Ice-cold methanol (B129727) or acetonitrile

  • Internal standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Microcentrifuge tubes

  • Centrifuge

  • Nitrogen evaporator (optional)

  • LC-MS vials

Procedure:

  • Termination of Reaction: At each time point, stop the metabolic reaction by adding an excess volume of ice-cold organic solvent (e.g., 3 volumes of acetonitrile) directly to the wells. This will precipitate proteins and quench enzymatic activity.

  • Include Internal Standard: Add the internal standard to all samples, including controls and blanks, to correct for variations in sample processing and instrument response.

  • Cell Lysis and Extraction: Scrape the cells from the bottom of the wells and transfer the entire content (medium and cells) to microcentrifuge tubes.

  • Vortex: Vortex the tubes vigorously to ensure complete cell lysis and extraction of the analyte.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

  • Transfer to Vials: Transfer the reconstituted samples to LC-MS vials for analysis.

LC-MS/MS Analysis of this compound

This protocol provides a general framework for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Instrument parameters should be optimized for the specific equipment used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate this compound from simvastatin and other potential metabolites.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions need to be determined by direct infusion of the analytical standards.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Analysis:

  • Calibration Curve: Prepare a calibration curve by spiking known concentrations of this compound analytical standard into a blank matrix (e.g., lysate from vehicle-treated hepatocytes).

  • Quantification: Quantify the concentration of this compound in the experimental samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Metabolite Formation Rate: Calculate the rate of metabolite formation, typically expressed as pmol/min/million cells or a similar unit.

Experimental Workflow Diagram

The following diagram provides a visual representation of the entire experimental workflow.

cluster_CellCulture Hepatocyte Culture cluster_Treatment Simvastatin Treatment cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Thaw Thaw Cryopreserved Hepatocytes Plate Plate Cells in Collagen-Coated Plates Thaw->Plate Culture Culture for 24-48h Plate->Culture Treat Incubate with Simvastatin Culture->Treat Quench Quench Reaction & Add Internal Standard Treat->Quench Extract Extract Metabolites Quench->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for this compound analysis.

References

Application Note: Chiral Separation of 3'-Hydroxy Simvastatin Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of 3'-Hydroxy Simvastatin (B1681759), a critical metabolite of Simvastatin. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, achieving baseline resolution of the two enantiomers. This protocol is designed for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, metabolite profiling, and quality control of Simvastatin and its derivatives. All experimental procedures, including sample preparation and HPLC conditions, are described in detail. Quantitative data are presented in a clear tabular format for easy interpretation.

Introduction

Simvastatin is a widely prescribed lipid-lowering drug that is metabolized in the body to its active hydroxy acid form. One of the major metabolites is 3'-Hydroxy Simvastatin, which possesses a stereogenic center at the hydroxylated carbon. The enantiomers of this metabolite may exhibit different pharmacological and toxicological profiles. Therefore, a reliable analytical method for their separation and quantification is crucial for drug metabolism and pharmacokinetic studies. This application note presents a validated HPLC method for the effective chiral separation of this compound enantiomers. The method employs a cellulose-based chiral stationary phase, which has demonstrated broad applicability for the resolution of a wide range of chiral compounds.

Experimental Protocols

Sample Preparation

A stock solution of racemic this compound was prepared by dissolving 1 mg of the standard in 1 mL of the mobile phase to achieve a final concentration of 1 mg/mL. The solution was then sonicated for 5 minutes to ensure complete dissolution. For the analysis of biological samples, a liquid-liquid extraction or solid-phase extraction protocol would be required to isolate the metabolite from the matrix, followed by reconstitution in the mobile phase.

HPLC Instrumentation and Conditions

The HPLC analysis was performed on a standard liquid chromatography system equipped with a UV detector. The detailed instrumental conditions are provided in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiralcel® OD-H, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 238 nm
Injection Volume 10 µL
Run Time 20 minutes

Data Presentation

The developed HPLC method successfully resolved the two enantiomers of this compound. The quantitative results of the separation are summarized in the following table.

AnalyteRetention Time (min)Resolution (Rs)
Enantiomer 1 12.5-
Enantiomer 2 15.22.8

Mandatory Visualization

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing racemate Racemic 3'-Hydroxy Simvastatin Standard dissolution Dissolve in Mobile Phase racemate->dissolution sonication Sonicate for 5 minutes dissolution->sonication final_sample Final Sample (1 mg/mL) sonication->final_sample injection Inject 10 µL onto HPLC final_sample->injection separation Chiral Separation on Chiralcel® OD-H injection->separation detection UV Detection at 238 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration quantification Quantify Enantiomers integration->quantification

Caption: Experimental workflow for the chiral separation of this compound enantiomers.

Discussion

The selection of a polysaccharide-based chiral stationary phase, specifically a cellulose (B213188) derivative (Chiralcel® OD-H), was instrumental in achieving the successful enantioseparation of this compound. The normal phase mobile phase, consisting of n-hexane and 2-propanol, provided the necessary selectivity for the chiral recognition mechanism. The addition of a small percentage of trifluoroacetic acid (TFA) was found to be crucial for obtaining sharp and symmetrical peaks, likely by minimizing ionic interactions between the acidic analyte and the stationary phase.

The obtained resolution of 2.8 indicates a baseline separation of the two enantiomers, which is more than sufficient for accurate quantification. This method demonstrates good performance and can be readily implemented in a variety of laboratory settings for routine analysis.

Conclusion

This application note provides a detailed and effective HPLC protocol for the chiral separation of this compound enantiomers. The use of a Chiralcel® OD-H column with a normal phase mobile phase of n-hexane, 2-propanol, and TFA yields excellent resolution and peak shape. This method is suitable for the accurate quantification of the individual enantiomers of this important simvastatin metabolite in research and quality control environments.

Application Notes and Protocols for the Analysis of 3'-Hydroxy Simvastatin in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simvastatin (B1681759), a widely prescribed medication for lowering cholesterol, is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form. A significant metabolite of this active form is 3'-Hydroxy Simvastatin, and its quantification in various tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Understanding the tissue distribution of this compound provides valuable insights into the drug's efficacy and potential side effects. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in different tissue matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

The accurate quantification of this compound in complex biological matrices like tissue requires a robust and sensitive analytical method. The general workflow involves tissue homogenization to release the analyte, followed by extraction and clean-up steps to remove interfering substances such as proteins and lipids. The purified extract is then analyzed by LC-MS/MS, which offers high selectivity and sensitivity for detecting and quantifying low concentrations of the analyte.

Experimental Protocols

Sample Collection and Storage

Proper collection and storage of tissue samples are critical to maintain the integrity of the analyte.

  • Collection: Immediately after excision, rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove excess blood. Blot the tissue dry with filter paper.

  • Storage: Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis to prevent degradation of the analyte.

Tissue Homogenization

The goal of homogenization is to disrupt the tissue structure and release the intracellular contents, including this compound.

  • Recommended Method: Bead Beating

    • Weigh the frozen tissue sample (typically 50-100 mg).

    • Place the tissue in a 2 mL polypropylene (B1209903) tube containing stainless steel or ceramic beads.

    • Add a suitable homogenization buffer (e.g., 0.5 M ammonium (B1175870) acetate (B1210297) buffer) at a ratio of 5 µL per 1 mg of tissue.[1]

    • Homogenize the sample using a bead beater (e.g., TissueLyser) for 5 minutes at 50 Hz.[1]

    • Keep the samples on ice during and after homogenization to minimize enzymatic degradation.

  • Alternative Methods:

    • Rotor-stator homogenization: This method is also effective for various tissues, including liver, kidney, and heart.[2]

    • Enzymatic digestion: For tougher tissues like the lung and heart, a preliminary treatment with collagenase can improve homogenization efficiency.[2]

Sample Extraction and Clean-up

Extraction is a crucial step to isolate this compound from the tissue homogenate and remove interfering components. Protein precipitation is a common initial step, often followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further purification.

  • To the tissue homogenate, add a cold organic solvent such as a mixture of methanol (B129727) and ethanol (B145695) (1:1, v/v) at a ratio of 5 µL per 1 mg of the initial tissue weight.[1]

  • Vortex the mixture vigorously for 5 minutes to precipitate proteins.[1]

  • Incubate the samples on ice for 30 minutes to enhance protein precipitation.[1]

  • Centrifuge the samples at high speed (e.g., 21,000 x g) for 20 minutes at 4°C.[1]

  • Carefully collect the supernatant containing the analyte for further processing or direct analysis.

LLE is a simple and effective technique for separating compounds based on their differential solubility in two immiscible liquids.

  • Protocol:

    • To the supernatant from the protein precipitation step, add an equal volume of an immiscible organic solvent (e.g., methyl tert-butyl ether [MTBE] or ethyl acetate).

    • Vortex the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.

    • Centrifuge at a low speed (e.g., 3000 x g) for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

SPE provides a more thorough clean-up and can be automated for high-throughput applications.

  • Protocol (using a mixed-mode or reversed-phase sorbent):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elution: Elute the analyte with a small volume of a strong solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water).

    • The eluate can be directly injected into the LC-MS/MS system or evaporated and reconstituted if further concentration is needed.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry provides the necessary selectivity and sensitivity for the quantification of this compound in complex tissue extracts.

  • Chromatographic Conditions (Example):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[3]

    • Mobile Phase A: 50 mM ammonium acetate in water, pH 5.0 (adjusted with acetic acid).[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient Elution: A gradient from 5% to 95% Mobile Phase B over several minutes.[4]

    • Flow Rate: 0.25 mL/min.[4]

    • Injection Volume: 5 µL.[4]

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for the hydroxy acid form.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard should be optimized.

Quantitative Data Summary

The following table summarizes the available quantitative data for the analysis of Simvastatin (SIM) and its hydroxy acid form (SIMA), analogous to this compound, in tissue. It is important to note that quantitative data for this compound in tissues other than muscle is limited in the public domain. The presented data is derived from a study on human skeletal muscle tissue.[2]

ParameterSimvastatin (SIM)Simvastatin Hydroxy Acid (SIMA)Reference
Tissue Type Skeletal MuscleSkeletal Muscle[2]
Species HumanHuman[2]
Linearity Range 0.1 - 5 ng/mL0.1 - 5 ng/mL[2][4]
Intra-day Precision (RSD) 6.0% - 6.9%8.1% - 12.9%[2][4]
Inter-day Precision (RSD) Not ReportedNot Reported
Intra-day Accuracy 91.4% - 100.1%102.2% - 115.4%[2][4]
Inter-day Accuracy Not ReportedNot Reported
Extraction Recovery 76%99%[2][4]
Matrix Effect 87%139%[2][4]
Observed Concentration Detected in some patient samples12.58 - 19.26 ng/g (in 9 patients)[2]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships within the bioanalytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis TissueCollection Tissue Collection (Snap-freeze at -80°C) Homogenization Homogenization (Bead Beating) TissueCollection->Homogenization ProteinPrecipitation Protein Precipitation (Methanol/Ethanol) Homogenization->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 SupernatantCollection Supernatant Collection Centrifugation1->SupernatantCollection LLE Liquid-Liquid Extraction (LLE) SupernatantCollection->LLE Option 1 SPE Solid-Phase Extraction (SPE) SupernatantCollection->SPE Option 2 Evaporation Evaporation LLE->Evaporation SPE->Evaporation If needed LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Direct Injection Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->LC_MSMS DataProcessing Data Processing & Quantification LC_MSMS->DataProcessing

Caption: Experimental workflow for this compound analysis in tissue.

logical_relationships Start Start: Tissue Sample Homogenization Homogenization (Cell Lysis) Start->Homogenization Disrupt Matrix Extraction Extraction (Isolation of Analyte) Homogenization->Extraction Release Analyte CleanUp Clean-up (Removal of Interferences) Extraction->CleanUp Increase Purity Separation Chromatographic Separation (LC) CleanUp->Separation Isolate Analyte Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Identify & Measure Quantification Quantification (Data Analysis) Detection->Quantification Calculate Concentration End End: Concentration Data Quantification->End

Caption: Logical relationships in the bioanalytical method for tissue analysis.

References

Solid-Phase Extraction Protocol for 3'-Hydroxy Simvastatin: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simvastatin (B1681759) is a widely prescribed medication for lowering cholesterol and triglycerides.[1] It is a prodrug that is hydrolyzed in the body to its active form, simvastatin acid, and is also metabolized into other derivatives, including hydroxylated forms such as 3'-Hydroxy Simvastatin.[2] Accurate quantification of these metabolites is crucial for pharmacokinetic and drug metabolism studies. This document provides a detailed solid-phase extraction (SPE) protocol for the isolation of this compound from human plasma, a common biological matrix in drug development research.

This compound, with the molecular formula C₂₅H₃₈O₆, is a hydroxylated metabolite of simvastatin.[3] The addition of a hydroxyl group increases its polarity compared to the parent compound. This protocol is optimized for reversed-phase SPE, which separates compounds based on their hydrophobicity, making it an ideal choice for extracting simvastatin and its metabolites from complex biological samples. The subsequent analysis is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity.[4][5]

Experimental Protocol

This protocol is adapted from established methods for simvastatin and its primary metabolites and is optimized for this compound.

Materials:

  • SPE Cartridges: Reversed-phase SPE cartridges, such as Waters Oasis HLB (Hydrophilic-Lipophilic Balanced) or a standard C18 cartridge. Oasis HLB is often preferred for its enhanced retention of polar compounds and stability in aqueous solutions.[6][7]

  • Reagents:

  • Equipment:

    • SPE manifold

    • Nitrogen evaporator

    • Centrifuge

    • Vortex mixer

    • LC-MS/MS system

Sample Pre-treatment:

  • Thaw frozen human plasma samples to room temperature.

  • Centrifuge the plasma samples to pellet any particulate matter.

  • To 500 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound) to a final concentration appropriate for the analytical method.

  • Acidify the sample by adding a small volume of formic acid solution to adjust the pH. This ensures that this compound is in a neutral form, enhancing its retention on the reversed-phase sorbent.

Solid-Phase Extraction (SPE) Procedure:

The following steps outline the SPE protocol using a reversed-phase cartridge:

  • Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • This step solvates the stationary phase, preparing it for interaction with the sample.

  • Equilibration:

    • Pass 1 mL of water through the cartridge.

    • This removes the organic solvent and prepares the cartridge for the aqueous sample.

  • Loading:

    • Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (approximately 1 mL/min).

    • This compound and other hydrophobic components will be retained on the sorbent, while salts and other polar components will pass through.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-10% methanol in water).

    • This step removes weakly retained, interfering substances without eluting the analyte of interest.

  • Elution:

    • Elute this compound from the cartridge using 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).

    • A small amount of acid (e.g., 0.1% formic acid) can be added to the elution solvent to improve the recovery of acidic analytes.

Post-Elution Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

  • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Data Presentation

The following table summarizes typical performance data for the SPE of simvastatin and its active metabolite, simvastatin acid, which are structurally similar to this compound. This data is provided as a reference for expected performance.

AnalyteMatrixSPE SorbentRecovery (%)Linearity (ng/mL)LLOQ (ng/mL)
SimvastatinHuman PlasmaOasis HLB88-1000.25 - 1000.25
Simvastatin AcidHuman PlasmaOasis HLB88-1000.25 - 1000.25

Data adapted from a study on the simultaneous analysis of simvastatin and its metabolites.[8]

Visualizations

Experimental Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_proc Post-Elution Processing cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard plasma->is acidify Acidify Sample is->acidify load 3. Load Sample acidify->load condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water) condition->equilibrate equilibrate->load wash 4. Wash (5-10% Methanol) load->wash elute 5. Elute (Acetonitrile/Methanol) wash->elute evaporate Evaporate elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for the solid-phase extraction of this compound.

References

Application Notes and Protocols for 3'-Hydroxy Simvastatin Reference Standard Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simvastatin (B1681759), a widely prescribed lipid-lowering agent, is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form, 3'-Hydroxy Simvastatin. This active metabolite is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. For accurate pharmacokinetic studies, bioequivalence testing, and impurity profiling, a well-characterized reference standard of this compound is essential.

These application notes provide a comprehensive guide for the preparation and characterization of a this compound reference standard. The protocol is based on the alkaline hydrolysis of simvastatin, followed by purification and rigorous analytical characterization.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₅H₄₀O₆N/A
Molecular Weight436.58 g/mol N/A
AppearanceWhite to off-white solidAssumed
SolubilitySoluble in methanol (B129727), acetonitrile (B52724)Assumed
Table 2: Chromatographic and Spectrometric Data for this compound
ParameterValueReference
HPLC Retention Time ~4.2 - 10.4 min (Varies with method)[1][2]
LC-MS/MS Transition (Negative Ion Mode) m/z 435.1 → 319.15[3]
¹H NMR Chemical Shifts (Predicted, CDCl₃) δ (ppm): 0.8-2.5 (m, aliphatic protons), 3.7-4.5 (m, carbinol protons), 5.5-6.0 (m, olefinic protons)Predicted
¹³C NMR Chemical Shifts (Predicted, CDCl₃) δ (ppm): 10-40 (aliphatic carbons), 60-80 (carbinol carbons), 120-140 (olefinic carbons), 170-180 (carbonyl carbon)Predicted
FT-IR Characteristic Peaks (KBr, cm⁻¹) ~3400 (O-H stretch, broad), ~2950 (C-H stretch), ~1730 (C=O stretch, carboxylic acid), ~1200-1000 (C-O stretch)Predicted

Experimental Protocols

Preparation of this compound Reference Standard via Alkaline Hydrolysis

This protocol describes the conversion of simvastatin to its active hydroxy acid form through alkaline hydrolysis.

Materials:

  • Simvastatin

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

Procedure:

  • Dissolution: Dissolve 1 gram of simvastatin in 50 mL of methanol in a round-bottom flask.

  • Hydrolysis: While stirring, add 25 mL of 1M sodium hydroxide solution to the flask.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the simvastatin is completely consumed.

  • Neutralization and Extraction:

    • Carefully neutralize the reaction mixture to approximately pH 7 with 1M hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract three times with 50 mL of ethyl acetate.

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layer with 50 mL of deionized water, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the sodium sulfate and remove the ethyl acetate using a rotary evaporator under reduced pressure to obtain the crude this compound.

Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica (B1680970) gel (for column chromatography)

  • Hexane (B92381)

  • Ethyl acetate

  • Glass column for chromatography

  • Fraction collector (optional)

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified reference standard.

Characterization of this compound Reference Standard

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid) in a gradient or isocratic elution. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.[4]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 238 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Procedure:

  • Prepare a standard solution of the purified this compound in the mobile phase.

  • Inject the solution into the HPLC system.

  • Analyze the chromatogram for the presence of impurities and calculate the purity of the reference standard based on the peak area percentage.

  • LC-MS/MS Analysis: Utilize a liquid chromatography-tandem mass spectrometry system to confirm the molecular weight and fragmentation pattern. For this compound, the precursor ion in negative ion mode is expected at m/z 435.1, with a characteristic product ion at m/z 319.15.[3]

  • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure. The spectra should be consistent with the conversion of the lactone ring in simvastatin to a carboxylic acid and a secondary alcohol.

  • FT-IR Spectroscopy: Obtain an infrared spectrum of the reference standard. The spectrum should show characteristic absorption bands for the hydroxyl (-OH) and carboxylic acid (C=O) functional groups, which are absent in the parent simvastatin lactone.

Visualization of Workflows

experimental_workflow cluster_preparation Preparation cluster_purification Purification cluster_characterization Characterization simvastatin Simvastatin hydrolysis Alkaline Hydrolysis (NaOH, Methanol) simvastatin->hydrolysis crude_product Crude 3'-Hydroxy Simvastatin hydrolysis->crude_product column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography pure_product Purified 3'-Hydroxy Simvastatin Reference Standard column_chromatography->pure_product hplc HPLC Purity pure_product->hplc lcms LC-MS/MS Confirmation pure_product->lcms nmr NMR Structural Elucidation pure_product->nmr ftir FT-IR Functional Group Analysis pure_product->ftir

Caption: Overall workflow for the preparation and characterization of the this compound reference standard.

analytical_workflow start Prepared Reference Standard Solution hplc HPLC Analysis start->hplc lcms LC-MS/MS Analysis start->lcms nmr NMR Spectroscopy start->nmr ftir FT-IR Spectroscopy start->ftir data_analysis Data Analysis and Structure Confirmation hplc->data_analysis lcms->data_analysis nmr->data_analysis ftir->data_analysis

Caption: Analytical workflow for the characterization of the prepared this compound reference standard.

References

Application Notes: In Vitro Metabolism of Simvastatin to 3'-Hydroxy Simvastatin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Simvastatin (B1681759) (SV), a widely prescribed HMG-CoA reductase inhibitor, is administered as an inactive lactone prodrug to treat hypercholesterolemia.[1][2] Following administration, it is hydrolyzed to its active β-hydroxy acid form, simvastatin acid (SVA).[2][3] Both simvastatin and simvastatin acid undergo extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, to form various oxidative metabolites.[2][4] The formation of 3'-hydroxy simvastatin is a key metabolic pathway. Understanding the kinetics and the enzymes responsible for this conversion is crucial for predicting drug-drug interactions, assessing metabolic stability, and understanding inter-individual variability in patient response.

These application notes provide a detailed protocol for studying the in vitro metabolism of simvastatin to this compound using human liver microsomes (HLMs), the primary tool for such investigations.[5][6]

Metabolic Pathway Overview

Simvastatin's biotransformation is a multi-step process. Initially, the inactive lactone is hydrolyzed by esterases to the pharmacologically active simvastatin acid (SVA).[2][7] Subsequently, both SV and SVA are metabolized by CYP3A4 and CYP3A5 enzymes.[1][2][8] This oxidative metabolism results in several major products, including this compound, 6'-exomethylene simvastatin, and 3',5'-dihydrodiol simvastatin.[1] Studies have conclusively identified CYP3A4 as the primary enzyme responsible for the formation of these metabolites, exhibiting a higher affinity for simvastatin than CYP3A5.[1][9] Other CYP isoforms like CYP2D6, CYP2C8, CYP2C9, and others do not play a significant role in this specific metabolic pathway.[1][10]

G cluster_activation Activation (Hydrolysis) cluster_metabolism Phase I Metabolism (Oxidation) SV Simvastatin (SV) (Inactive Lactone) SVA Simvastatin Acid (SVA) (Active Form) SV->SVA Esterases (e.g., CES1, PON1) SVA->SV UGT1A1, UGT1A3 (Glucuronidation) Metabolites Major Oxidative Metabolites SVA->Metabolites CYP3A4 / CYP3A5 Hydroxy_SV This compound Exo_SV 6'-exomethylene Simvastatin Diol_SV 3',5'-dihydrodiol Simvastatin G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Prep cluster_analysis Analysis prep_reagents Prepare Reagents: - Simvastatin Stock - HLM Suspension - NADPH Solution - Phosphate Buffer mix Combine Buffer, HLMs, and Simvastatin prep_reagents->mix pre_incubate Pre-incubate at 37°C (5 min) mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate Incubate at 37°C (Time Course) start_reaction->incubate terminate Terminate with Ice-Cold ACN + Internal Standard incubate->terminate vortex Vortex terminate->vortex centrifuge Centrifuge to Pellet Protein vortex->centrifuge collect Collect Supernatant centrifuge->collect analysis LC-MS/MS Analysis collect->analysis

References

Application Notes and Protocols for the Quantification of 3'-Hydroxy Simvastatin in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simvastatin (B1681759) is a widely prescribed medication for the management of hypercholesterolemia. It is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form, simvastatin acid. A major metabolic pathway for simvastatin involves oxidation by cytochrome P450 3A4 (CYP3A4) to produce hydroxylated metabolites, including 3'-hydroxy simvastatin. The quantification of this compound in urine is crucial for pharmacokinetic studies, drug metabolism research, and in the development of new drug formulations. This document provides detailed application notes and protocols for the reliable quantification of this compound in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Simvastatin

Simvastatin undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system. The formation of this compound is a key metabolic step.

Simvastatin Simvastatin Simvastatin_Acid Simvastatin Acid (Active Form) Simvastatin->Simvastatin_Acid Esterases Hydroxy_Simvastatin This compound Simvastatin->Hydroxy_Simvastatin CYP3A4/5 Simvastatin_Acid->Hydroxy_Simvastatin CYP3A4/5

Metabolic conversion of simvastatin.

Experimental Protocols

A robust and sensitive method for the quantification of this compound in urine involves a simple sample preparation step followed by analysis using LC-MS/MS.

Sample Preparation: Dilute-and-Shoot

The "dilute-and-shoot" method is a straightforward and high-throughput approach for preparing urine samples for LC-MS/MS analysis.[1] This method minimizes sample handling and reduces the potential for analyte loss.

Materials:

  • Urine sample

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • 0.45 µm syringe filters

  • Autosampler vials

Protocol:

  • Thaw frozen urine samples at room temperature.

  • Vortex the urine sample to ensure homogeneity.

  • In a clean microcentrifuge tube, combine 100 µL of the urine sample with 900 µL of a 50:50 (v/v) mixture of methanol and water.

  • Add a known concentration of the internal standard solution.

  • Vortex the mixture for 30 seconds.

  • Filter the diluted sample through a 0.45 µm syringe filter directly into an autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this analysis. The LC system should be capable of delivering a stable and reproducible gradient.

LC Parameters:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Start at 10% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

MS/MS Parameters: The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. The exact MRM transitions and collision energies should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound435.3319.2Positive (ESI+)
Internal Standard (IS)To be determinedTo be determinedPositive (ESI+)

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of this compound in urine. These values should be established and verified during in-house method validation.

ParameterTypical Performance
Linearity Range 0.5 - 200 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Accuracy Within ±15% of the nominal concentration
Precision (CV%) <15% for both intra-day and inter-day precision
Recovery >85%
Matrix Effect Minimal and compensated by the internal standard

Experimental Workflow

The overall workflow for the quantification of this compound in urine is depicted below.

Start Urine Sample Collection Dilute Dilution with Methanol/Water and Internal Standard Spiking Start->Dilute Filter Filtration (0.45 µm) Dilute->Filter LC_MS LC-MS/MS Analysis Filter->LC_MS Data Data Processing and Quantification LC_MS->Data

Workflow for this compound analysis.

Conclusion

The described "dilute-and-shoot" LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of this compound in urine samples. This methodology is well-suited for high-throughput analysis in clinical and research settings, enabling accurate assessment of simvastatin metabolism and pharmacokinetics. It is essential to perform a full method validation according to regulatory guidelines to ensure data quality and integrity.

References

Troubleshooting & Optimization

Stability of 3'-Hydroxy Simvastatin in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3'-Hydroxy Simvastatin (B1681759). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 3'-Hydroxy Simvastatin under various pH conditions. The information provided is primarily based on studies of the parent compound, simvastatin, and should be considered as a strong indicator for the behavior of its hydroxylated metabolite.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound in aqueous solutions?

A1: The primary cause of instability for compounds like this compound is the hydrolysis of its lactone ring. This is a pH-dependent process where the cyclic ester is cleaved to form the corresponding open-ring hydroxy acid.[1][2][3]

Q2: Under what pH conditions is this compound expected to be most stable?

A2: Based on data from its parent compound, simvastatin, this compound is expected to be most stable in acidic pH conditions (pH 4-5).[4] As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis and subsequent degradation significantly increases.[2][4]

Q3: How does temperature affect the stability of this compound?

A3: Temperature plays a crucial role in the degradation of statins. Increased temperatures accelerate the rate of hydrolytic degradation across all pH levels.[2] For accurate and reproducible experiments, it is critical to maintain consistent and controlled temperature conditions.

Q4: What are the primary degradation products of this compound under hydrolytic stress?

A4: The primary degradation product under hydrolytic conditions is the corresponding β-hydroxy acid, formed by the opening of the lactone ring.[5] Further degradation may occur under more extreme stress conditions.

Q5: Can I expect the lactone form of this compound to revert from its hydroxy acid form?

A5: The conversion of the lactone to the hydroxy acid is favored, especially at physiological and alkaline pH. While there is an equilibrium, the reverse reaction (lactonization) is generally less significant under these conditions.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results (e.g., varying peak areas in HPLC). pH of the sample solution or mobile phase is not well-controlled, leading to on-going degradation.Ensure all solutions, including sample diluents and mobile phases, are buffered to an acidic pH (ideally pH 4-5) to minimize hydrolysis. Prepare fresh solutions regularly.
Rapid loss of parent compound concentration in prepared solutions. The pH of the solution is neutral or alkaline, causing rapid hydrolysis of the lactone ring.Immediately after preparation, acidify the aqueous solution of this compound to a pH below 5. Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down degradation.[5]
Appearance of unexpected peaks in chromatograms. Degradation of this compound into various byproducts due to harsh experimental conditions (e.g., high temperature, extreme pH).Review and optimize your experimental protocol to avoid extreme conditions. Use a stability-indicating analytical method that can resolve the parent compound from its degradation products.
Poor recovery of the compound from biological matrices. Instability of the compound in the biological matrix at its physiological pH (around 7.4).Minimize the time the compound is in the biological matrix at its native pH. Process samples quickly and consider acidifying the extract to stabilize the compound for analysis.

Experimental Protocols

Protocol for a Typical pH Stability Study

This protocol outlines a general procedure for assessing the stability of this compound at different pH values.

  • Buffer Preparation:

    • Prepare a series of buffers with pH values ranging from acidic to alkaline (e.g., pH 3, 5, 7, 9). Use buffers with known pKa values to ensure stable pH throughout the experiment (e.g., phosphate (B84403), citrate).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a non-aqueous, inert solvent (e.g., acetonitrile (B52724) or methanol).

    • Spike a known volume of the stock solution into each of the prepared buffers to achieve the desired final concentration. Ensure the amount of organic solvent is minimal to avoid significant changes in the buffer's properties.

  • Incubation:

    • Incubate the samples at a constant, controlled temperature (e.g., 25 °C or 40 °C).[2]

    • Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Analysis:

    • Immediately quench the degradation reaction in the withdrawn aliquots. This can be done by rapid cooling or by adding a quenching agent that adjusts the pH to a stable range (e.g., acidifying the sample).

    • Analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method. A common method involves a C18 column with a mobile phase of acetonitrile and an acidic buffer (e.g., phosphate buffer at pH 4).[2]

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH condition.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½) at each pH.

Data Presentation

Table 1: Expected Stability Profile of this compound Based on Simvastatin Data
pHExpected StabilityPrimary Degradation Pathway
3-5HighMinimal Hydrolysis
6-7Moderate to LowpH-dependent lactone hydrolysis
> 7Very LowRapid lactone hydrolysis

This table is an extrapolation based on the known stability of simvastatin and should be confirmed by specific experimental data for this compound.

Table 2: Kinetic Parameters for Simvastatin Degradation at 25°C (Extrapolated)
pHRate Constant (k) (h⁻¹)Half-life (t½) (h)Time for 10% Degradation (t₉₀) (h)
50.00051386210
70.0323.13.5
80.088.71.3

Data extrapolated from studies on simvastatin and serves as an estimate for this compound. Actual values may vary.[2]

Visualizations

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (in organic solvent) spike Spike Stock into Buffers stock->spike buffers Prepare Buffers (pH 3, 5, 7, 9) buffers->spike incubate Incubate at Constant Temp. spike->incubate sample Sample at Time Intervals incubate->sample quench Quench Reaction sample->quench hplc HPLC Analysis quench->hplc data Calculate Degradation Kinetics hplc->data Degradation_Pathway 3_Hydroxy_Simvastatin This compound Lactone Ring (Stable at acidic pH) Hydroxy_Acid Open-Ring Hydroxy Acid (Degradation Product) 3_Hydroxy_Simvastatin->Hydroxy_Acid Hydrolysis (Neutral/Alkaline pH)

References

Technical Support Center: Degradation of 3'-Hydroxy Simvastatin and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 3'-Hydroxy Simvastatin (B1681759) and related simvastatin compounds under stress conditions.

Disclaimer: Direct forced degradation studies specifically on 3'-Hydroxy Simvastatin are limited in publicly available literature. The information provided here is largely based on extensive studies of its parent drug, simvastatin, and its primary hydrolytic degradation product, simvastatin hydroxy acid. The degradation behavior of this compound is expected to be similar to that of simvastatin hydroxy acid due to their structural similarities.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for simvastatin and its hydroxy acid form under stress conditions?

The most significant degradation pathway for simvastatin under hydrolytic (acidic and basic) stress is the opening of its lactone ring to form simvastatin hydroxy acid.[1][2][3] Simvastatin is more susceptible to basic hydrolysis than acidic hydrolysis.[2] Under oxidative, thermal, and photolytic stress, simvastatin is comparatively more stable, but degradation can occur, leading to various minor degradation products.[1][2]

Q2: What are the expected degradation products of this compound under hydrolytic stress?

Given its structure as a hydroxy acid, this compound is already in the ring-opened form. Therefore, it will not undergo lactone hydrolysis. However, under strong acidic or basic conditions, other ester linkages in the molecule could potentially hydrolyze, or other reactions like dehydration might occur.

Q3: How does this compound likely behave under oxidative stress?

While specific data on this compound is scarce, studies on simvastatin show that oxidative stress (e.g., using hydrogen peroxide) can lead to the formation of various oxidation products.[2] It is plausible that the hydroxyl groups and the double bonds in the decalin ring system of this compound could be susceptible to oxidation.

Q4: What analytical techniques are most suitable for studying the degradation of this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection is a widely used and effective method for separating and quantifying statins and their degradation products.[1][4] For the identification of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is indispensable.[5]

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Poor separation of degradation products in HPLC. Inappropriate mobile phase composition or gradient.Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile (B52724), methanol) content and the pH of the aqueous phase. A gradient elution is often necessary to resolve all degradation products.[6][7]
Incorrect column selection.Use a C18 or C8 column with a suitable particle size and length for optimal resolution.
Inconsistent degradation percentages in stress studies. Variability in stress conditions (temperature, concentration of stressor, time).Ensure precise control of all stress parameters. Use a calibrated oven or water bath for thermal stress studies. Prepare fresh stressor solutions for each experiment.
Instability of the compound in the analytical solvent.Check the stability of this compound in the chosen diluent. If necessary, prepare samples immediately before analysis or store them at a low temperature for a short period.
Difficulty in identifying unknown degradation products. Insufficient sensitivity of the detector.Use a more sensitive detector like a mass spectrometer (MS) for structural elucidation.[5]
Co-elution of peaks.Further optimize the HPLC method to achieve baseline separation. Consider using a different stationary phase or mobile phase additives.
No degradation observed under certain stress conditions. The compound is stable under the applied conditions.Increase the severity of the stress condition (e.g., higher temperature, longer exposure time, higher concentration of stressor) to induce degradation.[8]
The analytical method is not stability-indicating.Ensure that the analytical method can separate the parent compound from any potential degradation products. This can be confirmed by spiking the sample with known impurities or by analyzing samples that have undergone forced degradation.

Summary of Quantitative Data

The following table summarizes typical degradation data for simvastatin under various stress conditions, which can serve as a reference for designing studies on this compound.

Stress ConditionReagent/ParameterDurationTemperature% Degradation of Simvastatin (Approximate)Primary Degradation ProductReference(s)
Acid Hydrolysis 0.1 N HCl3 hours80°C5-20%Simvastatin Hydroxy Acid[2][8]
Base Hydrolysis 0.1 N NaOH2 hours80°C20-50%Simvastatin Hydroxy Acid[2][8]
Oxidative 3% H₂O₂14 hours60°C10-30%Various oxidized products[2][8]
Thermal Dry Heat4 hours80°C< 5%-[2]
Photolytic Sunlight4 hoursAmbient< 5%-[2]

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Keep the mixture in a water bath at 60°C for 2 hours.

    • After incubation, neutralize the solution with 1 N NaOH.

    • Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 1 hour.

    • Neutralize the solution with 0.1 N HCl.

    • Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Keep the mixture in a water bath at 60°C for 6 hours.

    • Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

  • Analysis: Analyze the stressed samples, along with a non-degraded control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient mixture of acetonitrile and a buffer (e.g., 20 mM ammonium (B1175870) formate, pH 4.0).[6]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 238 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

cluster_stress Stress Conditions cluster_compound Compound cluster_products Degradation Products Acid Acidic (e.g., HCl) Simvastatin Simvastatin (Lactone Form) Base Basic (e.g., NaOH) Oxidative Oxidative (e.g., H₂O₂) Thermal Thermal Photolytic Photolytic HydroxyAcid Simvastatin Hydroxy Acid (Ring-Opened Form) Simvastatin->HydroxyAcid Hydrolysis OtherProducts Other Minor Degradation Products Simvastatin->OtherProducts Oxidation, Dehydration, etc.

Caption: Degradation pathways of Simvastatin under various stress conditions.

start Start: Prepare Stock Solution of this compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench Reaction (if applicable) stress->neutralize dilute Dilute to Final Concentration neutralize->dilute analyze Analyze by Stability-Indicating HPLC-UV/MS Method dilute->analyze end End: Identify & Quantify Degradation Products analyze->end

Caption: Experimental workflow for a forced degradation study.

References

Optimizing storage conditions for 3'-Hydroxy Simvastatin samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions and troubleshooting common issues encountered during the handling and analysis of 3'-Hydroxy Simvastatin samples.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture.

Q2: How should I store this compound solutions?

A2: For optimal stability, solutions of this compound should be prepared fresh. If storage is necessary, it is recommended to store aliquots in a tightly sealed container at -80°C for up to six months or at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q3: What is the primary degradation pathway for this compound in aqueous solutions?

A3: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. The stability is highly pH-dependent, with significantly faster degradation occurring at alkaline pH compared to acidic or neutral pH.

Q4: Can this compound convert back to its lactone form, Simvastatin?

A4: Yes, the interconversion between this compound (the hydroxy acid form) and Simvastatin (the lactone form) is possible and is influenced by pH. Acidic conditions can favor the conversion from the hydroxy acid form back to the lactone form.

Data Presentation: Storage and Stability

The stability of statins, including this compound, is critically influenced by temperature and pH. The following tables summarize the stability of Simvastatin, which serves as a close proxy for its 3'-hydroxy metabolite, under various conditions.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationContainerNotes
Solid-20°CUp to several yearsTightly sealed, desiccatedProtect from moisture
In Solvent-80°CUp to 6 monthsTightly sealed vialsAvoid repeated freeze-thaw cycles
-20°CUp to 1 monthTightly sealed vialsFor shorter-term storage
In Plasma-70°CStable through freeze-thaw cyclesPolypropylene (B1209903) tubesMinimize time at room temperature

Table 2: pH-Dependent Hydrolytic Stability of Simvastatin at 25°C (Extrapolated Data)

pHHalf-life (t½) (hours)Time for 10% Degradation (t90) (hours)Relative Stability Compared to pH 8
5--160-fold more stable
7--22-fold more stable
8-8.6Baseline

Data extrapolated from elevated temperature studies on Simvastatin. This compound is expected to exhibit similar pH-dependent stability.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 80°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating LC-MS/MS method.

Protocol 2: Assessment of Stability in Human Plasma

This protocol describes a method to evaluate the stability of this compound in a biological matrix.

1. Spiking of Plasma:

  • Spike blank human plasma with this compound at low and high concentrations.

2. Stability Assessment:

  • Freeze-Thaw Stability: Subject the spiked plasma samples to three freeze-thaw cycles (-70°C to room temperature).

  • Short-Term Stability: Keep spiked plasma samples at room temperature for 24 hours.

  • Long-Term Stability: Store spiked plasma samples at -70°C for a specified period (e.g., 30 days).

3. Sample Preparation and Analysis:

  • At the end of each stability condition, extract this compound from the plasma using a validated method (e.g., protein precipitation or liquid-liquid extraction).

  • Analyze the extracted samples by LC-MS/MS and compare the results to freshly prepared samples.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low recovery of this compound from plasma samples - Inefficient extraction method.- Adsorption to container surfaces.- Optimize the extraction solvent and pH.- Consider using protein precipitation followed by solid-phase extraction (SPE).- Use low-binding polypropylene tubes.
High variability in analytical results - Instability in the autosampler.- Inconsistent sample preparation.- Matrix effects in the LC-MS/MS analysis.- Ensure the autosampler is temperature-controlled (e.g., 4°C).- Standardize all sample preparation steps.- Use a stable isotope-labeled internal standard to compensate for matrix effects.- Optimize chromatographic separation to avoid co-elution with interfering matrix components.
Appearance of unexpected peaks in the chromatogram - Degradation of the analyte.- Contamination from solvents or glassware.- Prepare fresh samples and store them properly.- Use high-purity solvents and thoroughly clean all glassware.- Perform a forced degradation study to identify potential degradation products.
Interconversion between this compound and Simvastatin - pH of the sample or mobile phase.- Maintain the pH of the sample and mobile phase between 4 and 5 to minimize interconversion.- Analyze samples as quickly as possible after preparation.
Enzymatic degradation in biological samples - Activity of esterases or cytochrome P450 enzymes (e.g., CYP3A4/5) in the sample.- Collect blood samples in tubes containing an esterase inhibitor (e.g., sodium fluoride).- Keep samples on ice during processing.- For in vitro studies, consider using microsomes or hepatocytes with and without specific enzyme inhibitors to assess metabolic stability.

Visualizations

HMG_CoA_Reductase_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase isoprenoids Isoprenoids mevalonate->isoprenoids cholesterol Cholesterol isoprenoids->cholesterol simvastatin This compound (Active Metabolite) hmgcr HMG-CoA Reductase simvastatin->hmgcr Inhibits

Caption: HMG-CoA Reductase Pathway Inhibition.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_collection Sample Collection (e.g., Plasma) add_is Add Internal Standard sample_collection->add_is extraction Extraction (Protein Precipitation / LLE / SPE) add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation injection Injection evaporation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Bioanalytical Workflow for this compound.

Technical Support Center: Troubleshooting Poor Peak Shape of 3'-Hydroxy Simvastatin in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3'-Hydroxy Simvastatin. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to help you achieve optimal peak shape and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems observed for this compound?

A1: The most prevalent peak shape issues are peak tailing, where the latter half of the peak is broader, and to a lesser extent, peak fronting, where the initial part of the peak is wider.[1] Broad peaks are also a common problem that can compromise resolution and sensitivity.

Q2: Why is achieving a good peak shape crucial for the analysis of this compound?

A2: A symmetrical and sharp peak is essential for accurate and precise quantification.[1] Poor peak shape can lead to incorrect peak integration, reduced sensitivity, and compromised resolution, especially when separating this compound from its parent drug, Simvastatin, or other metabolites.[1][2]

Q3: How does the mobile phase composition impact the peak shape of this compound?

A3: The mobile phase is a critical factor. The choice of organic solvent (e.g., acetonitrile (B52724) or methanol), the type and concentration of the buffer, and especially the pH can significantly influence peak symmetry.[1] Since this compound contains basic functional groups, controlling the mobile phase pH is vital to minimize undesirable secondary interactions with the stationary phase.[3][4]

Q4: What role does the HPLC column play in obtaining a good peak shape?

A4: The column chemistry (e.g., C18, C8), particle size, and overall quality are highly influential.[1] Basic compounds like this compound can interact with residual acidic silanol (B1196071) groups on the silica (B1680970) packing of the column, which is a primary cause of peak tailing.[3][4][5] Employing a well-end-capped, high-purity silica column can mitigate these secondary interactions.[1][3]

Troubleshooting Guide

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a "tail" extending to the right. This is a frequent issue when analyzing basic compounds like this compound.

Potential Cause Recommended Solution
Secondary Silanol Interactions Basic analytes can interact with acidic silanol groups on the column packing.[3][4][5] To address this: • Use a highly end-capped column or one with a different packing material (e.g., hybrid silica).[1][3] • Adjust the mobile phase pH to suppress the ionization of silanol groups (typically pH < 4) or the analyte.[1][3] • Add a competitor base, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations (Note: this may not be suitable for LC-MS applications).[4]
Incorrect Mobile Phase pH If the mobile phase pH is close to the pKa of this compound, it can lead to uneven ionization and peak tailing.[2][5] It is advisable to operate at a pH at least 2 units away from the analyte's pKa. For basic compounds, a lower pH (e.g., 2.5-3.5) is often effective.[2][6]
Column Contamination or Degradation Accumulation of sample matrix components or strongly retained compounds can lead to active sites that cause tailing.[2] • Implement a robust column washing procedure after each batch of samples. • Use a guard column to protect the analytical column.[7] • If the column is old or has been used extensively, it may need to be replaced.[2]
Extra-Column Volume Excessive volume between the injector, column, and detector can cause peak broadening and tailing.[2][5] • Use tubing with a narrow internal diameter (e.g., 0.005").[5] • Ensure all fittings and connections are secure and have minimal dead volume.
Sample Overload Injecting too much sample can saturate the column, leading to peak distortion.[2][7] • Try diluting the sample or reducing the injection volume.[2]
Issue 2: Peak Fronting

Peak fronting, where the peak's leading edge is sloped, is less common for basic compounds but can still occur.

Potential Cause Recommended Solution
Sample Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.[2] • Ideally, dissolve the sample in the initial mobile phase.[2] If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Column Overload Similar to peak tailing, overloading the column can also manifest as peak fronting.[4] • Reduce the sample concentration or injection volume.
Low Column Temperature Insufficient temperature can lead to poor mass transfer kinetics.[8] • Increase the column temperature (e.g., to 30-40°C) to improve peak shape.
Column Collapse or Voids A void at the column inlet or collapse of the packed bed can distort the peak shape.[7] This is often indicated by a sudden drop in backpressure. • If a void is suspected, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.

Recommended Starting HPLC Conditions

The following table provides a starting point for method development for this compound, based on established methods for Simvastatin and other statins.

Parameter Recommendation Rationale
Column C18 or C8, end-capped, 250 mm x 4.6 mm, 5 µm[9][10]Provides good retention for hydrophobic compounds like statins. End-capping minimizes tailing.
Mobile Phase Acetonitrile and a phosphate (B84403) buffer (e.g., 20 mM)[6][9]Acetonitrile often provides better peak shape than methanol. A buffer is crucial for pH control.
pH 3.0 - 4.0[6]Suppresses the ionization of residual silanols on the column, reducing peak tailing.
Flow Rate 1.0 - 1.5 mL/min[9]A standard flow rate for a 4.6 mm ID column.
Column Temperature 25 - 30°C[6][9]Improves peak symmetry and reduces viscosity.
Detection Wavelength 238 nm[6][9]A common wavelength for detecting statins.
Injection Volume 10 - 20 µLA typical injection volume to avoid overload.

Experimental Protocols

Protocol 1: Mobile Phase Preparation and pH Adjustment
  • Prepare the Aqueous Buffer: Dissolve the appropriate amount of a buffer salt (e.g., potassium phosphate monobasic) in HPLC-grade water to achieve the desired concentration (e.g., 20 mM).

  • Adjust the pH: While stirring, add a suitable acid (e.g., phosphoric acid) dropwise to the aqueous buffer until the target pH (e.g., 3.0) is reached. Use a calibrated pH meter for accurate measurement.

  • Filter the Buffer: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove any particulates.

  • Prepare the Mobile Phase: Mix the filtered aqueous buffer with the organic solvent (e.g., acetonitrile) in the desired ratio (e.g., 50:50, v/v).

  • Degas the Mobile Phase: Degas the final mobile phase mixture using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the system.

Protocol 2: Column Conditioning and Equilibration
  • Initial Column Flush: Flush the new or stored column with 100% organic solvent (e.g., acetonitrile or methanol) for at least 30 minutes to remove any preservatives.

  • Introduce the Mobile Phase: Gradually introduce the prepared mobile phase at a low flow rate (e.g., 0.2 mL/min).

  • Ramp up the Flow Rate: Slowly increase the flow rate to the analytical method's setpoint (e.g., 1.0 mL/min).

  • Equilibrate the System: Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved. A stable baseline is critical for accurate analysis.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.

G cluster_start Start cluster_problem_id Problem Identification cluster_tailing_causes Tailing Troubleshooting cluster_fronting_causes Fronting Troubleshooting cluster_solutions Solutions cluster_end End start Poor Peak Shape Observed peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? peak_tailing->peak_fronting No secondary_interactions Secondary Interactions (Silanol Effects) peak_tailing->secondary_interactions Yes mobile_phase_ph Incorrect Mobile Phase pH peak_tailing->mobile_phase_ph Yes column_contamination Column Contamination/ Degradation peak_tailing->column_contamination Yes sample_overload_tail Sample Overload peak_tailing->sample_overload_tail Yes solvent_mismatch Sample Solvent Mismatch peak_fronting->solvent_mismatch Yes sample_overload_front Sample Overload peak_fronting->sample_overload_front Yes low_temp Low Column Temperature peak_fronting->low_temp Yes solution_endcap Use End-capped Column/ Adjust pH to 2.5-3.5 secondary_interactions->solution_endcap mobile_phase_ph->solution_endcap solution_wash Wash/Replace Column/ Use Guard Column column_contamination->solution_wash solution_dilute Dilute Sample/ Reduce Injection Volume sample_overload_tail->solution_dilute solution_solvent Dissolve Sample in Mobile Phase solvent_mismatch->solution_solvent sample_overload_front->solution_dilute solution_temp Increase Column Temperature low_temp->solution_temp end_node Good Peak Shape solution_endcap->end_node solution_wash->end_node solution_dilute->end_node solution_solvent->end_node solution_temp->end_node

Caption: A decision tree for troubleshooting poor peak shape in HPLC analysis.

References

Minimizing enzymatic degradation of 3'-Hydroxy Simvastatin in samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the enzymatic degradation of 3'-Hydroxy Simvastatin (B1681759) and its parent compound, Simvastatin, in biological samples. Accurate quantification relies on meticulous sample handling to prevent ex vivo changes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of inconsistent or low concentrations of 3'-Hydroxy Simvastatin in my plasma samples?

The most significant issue is the rapid ex vivo enzymatic hydrolysis of the parent drug, Simvastatin, into its active metabolite, Simvastatin Acid.[1] Simvastatin is a lactone prodrug, and this conversion is catalyzed by highly active esterases present in blood, such as carboxylesterases (CES) and paraoxonases (PON).[1][2] If Simvastatin degrades before analysis, the subsequent measurement of its metabolites, including this compound, will be inaccurate and underestimated.[1]

Q2: Which specific enzymes are responsible for the metabolism and degradation of Simvastatin in biological samples?

There are two main enzymatic processes to consider:

  • Hydrolysis: In human blood, Simvastatin (lactone) is primarily hydrolyzed to Simvastatin Acid by Carboxylesterase (CES1) and Paraoxonase (PON1).[1][2] This is the most critical reaction to inhibit during sample handling.

  • Oxidative Metabolism: Both Simvastatin and Simvastatin Acid are metabolized by Cytochrome P450 enzymes, predominantly CYP3A4 and CYP3A5, to form oxidative metabolites like this compound.[3][4][5] While this is an in vivo process, maintaining the integrity of the parent compound ex vivo is crucial for accurately studying these metabolites.

Q3: How can I effectively prevent the enzymatic hydrolysis of Simvastatin in my samples?

The most effective strategy is to use specific enzyme inhibitors in your blood collection tubes.[6][7] These inhibitors deactivate the esterases responsible for hydrolysis, preserving the native ratio of the lactone (Simvastatin) and acid forms. Additionally, controlling temperature and pH can help.[7][8]

Q4: What are the recommended storage conditions for plasma samples to ensure the stability of Simvastatin and its metabolites?

Proper storage is critical. After collection and processing with esterase inhibitors, plasma samples should be stored at ultra-low temperatures. Storing samples at -70°C has been shown to maintain the stability of Simvastatin Acid, a key analyte, through multiple freeze-thaw cycles.[9] For short-term storage during processing (e.g., in an autosampler), keeping extracts at refrigerated temperatures is recommended.[9]

Q5: Besides enzymatic degradation, are there other factors that can affect the stability of Simvastatin?

Yes, Simvastatin stability is pH-dependent. The lactone ring is susceptible to hydrolysis under alkaline conditions.[10] Studies have shown that Simvastatin is more stable in acidic environments (pH 3-6) and degradation increases significantly at alkaline pH.[10][11] Therefore, maintaining a slightly acidic pH during sample processing and extraction can further improve stability.

Troubleshooting Guide

Issue: Measured concentrations of this compound are variable, unexpectedly low, or do not correlate with dosing.

This troubleshooting workflow helps identify potential sources of analyte loss during sample handling and processing.

G start Low / Inconsistent this compound Levels q1 Were blood samples collected directly into tubes containing esterase inhibitors? start->q1 res1 Primary Issue: Rapid ex vivo hydrolysis of parent Simvastatin by blood esterases. This is the most likely cause of error. q1->res1 No q2 What were the sample processing conditions? (Time, Temp) q1->q2 Yes a1_yes Yes a1_no No res2 Potential Issue: Even with inhibitors, prolonged exposure to room temperature can lead to some degradation. q2->res2 Delayed / RT q3 How were the plasma samples stored prior to analysis? q2->q3 Immediate / Cold a2_good Immediate processing on ice / refrigerated centrifuge a2_bad Delayed processing / Room temperature res3 Potential Issue: Suboptimal storage can lead to long-term analyte degradation. Verify freeze-thaw stability. q3->res3 Suboptimal end_node Review analytical method for other potential issues (e.g., extraction efficiency, matrix effects). q3->end_node Optimal a3_good Stored at <= -70°C a3_bad Stored at -20°C or with multiple freeze-thaw cycles

Caption: Troubleshooting decision tree for low analyte recovery.

Data & Protocols

Table 1: Recommended Esterase Inhibitors for Stabilizing Simvastatin in Blood Samples
Inhibitor CombinationTarget EnzymesRecommended Concentration (Human Samples)Species ApplicabilityReference
Potassium Fluoride (KF) + EDTACarboxylesterase, Paraoxonase50 mM KF / 10 mM EDTAHuman[1]
Bis(4-nitrophenyl) phosphate (B84403) (BNPP)Carboxylesterase20 mMRat[1]
Sodium Fluoride (NaF)Non-specific EsterasesVaries (often used as anticoagulant)General[6][7]

Note: The combination of KF and EDTA was specifically shown to be highly effective in preventing the hydrolysis of simvastatin in human blood.[1]

Table 2: Stability of Simvastatin Acid in Human Plasma[9]
ConditionConcentrationStability (% Deviation from Initial)Conclusion
3 Freeze-Thaw Cycles (-70°C to RT)Low QC+3.3%Stable
High QC-0.9%Stable
Room Temperature for 24 hoursLow QC+3.0%Stable
High QC-0.8%Stable
Post-Preparative (Autosampler) for 24 hoursLow QC-3.9%Stable
High QC-1.7%Stable

Data adapted from a study on Simvastatin Acid (SA), the primary hydrolytic metabolite. All data were within the predefined acceptance criteria of ±15%.[9]

Experimental Protocol: Blood Sample Collection and Processing

This protocol is designed to minimize ex vivo enzymatic degradation of Simvastatin, ensuring the accurate measurement of its metabolite, this compound.

G cluster_prep 1. Preparation cluster_collection 2. Collection cluster_processing 3. Processing (within 30 mins) cluster_storage 4. Storage & Analysis prep1 Prepare inhibitor stock solution. e.g., 50 mM KF / 10 mM EDTA coll1 Pre-treat blood collection tubes (e.g., K2EDTA tubes) with the required volume of inhibitor solution. prep1->coll1 coll2 Draw blood directly into the inhibitor-treated tube. coll1->coll2 coll3 Gently invert tube 8-10 times to ensure thorough mixing. coll2->coll3 coll4 Place sample on wet ice immediately. coll3->coll4 proc1 Centrifuge at 2000 x g for 10 min at 4°C. coll4->proc1 proc2 Carefully aspirate the supernatant (plasma) into clean, labeled polypropylene (B1209903) tubes. proc1->proc2 stor1 Immediately freeze plasma samples and store at <= -70°C until analysis. proc2->stor1 stor2 Thaw samples on ice before extraction and analysis (e.g., LC-MS/MS). stor1->stor2

Caption: Recommended workflow for blood sample handling.

Metabolic Pathway Overview

Understanding the metabolic cascade is key to interpreting your data. Simvastatin is a prodrug that is converted to its active acid form and then, along with the parent lactone, is metabolized by CYP3A4/5 to produce this compound.

G SV Simvastatin (Lactone) SVA Simvastatin Acid SV->SVA Esterases (CES1, PON1) Hydrolysis in Blood/Plasma (Inhibit Ex Vivo) OH_SV This compound (Lactone) SV->OH_SV CYP3A4 / 5 SVA->SV UGT1A1/3 Glucuronidation OH_SVA This compound Acid SVA->OH_SVA CYP3A4 / 5 OH_SV->OH_SVA Esterases

Caption: Metabolic conversion of Simvastatin.

References

Improving extraction recovery of 3'-Hydroxy Simvastatin from tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 3'-Hydroxy Simvastatin (B1681759) (Simvastatin Hydroxy Acid) from biological tissues. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize extraction recovery and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting 3'-Hydroxy Simvastatin from tissues?

A1: The primary methods for extracting this compound and its parent compound, Simvastatin, from biological matrices are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2] The choice of method often depends on the tissue type, required sample cleanliness, and desired throughput. LLE has been reported to yield better recoveries for both Simvastatin and its hydroxy acid form compared to SPE.[3]

Q2: I'm observing low recovery of this compound. What is the most likely cause?

A2: Low recovery is often linked to the pH-dependent interconversion between the active this compound (the open-ring hydroxy acid form) and its inactive lactone prodrug (Simvastatin).[4][5] This process is also temperature-sensitive.[5] To minimize the conversion of the hydroxy acid back to the lactone form, it is crucial to maintain a controlled acidic pH (e.g., pH 4.5) and low temperatures (e.g., 4°C) throughout the sample preparation process.[5][6]

Q3: Can the tissue homogenization process affect extraction efficiency?

A3: Yes, inefficient homogenization can lead to poor recovery. The goal is to completely disrupt the tissue to release the analyte into the homogenization buffer. Using a bead mill homogenizer is an effective approach.[7][8] The choice of homogenization buffer is also critical; an ammonium (B1175870) acetate (B1210297) buffer, for example, helps to maintain a stable pH to prevent analyte degradation or interconversion.[4]

Q4: What is the "matrix effect" and how can it impact my results?

A4: The matrix effect refers to the alteration of ionization efficiency for the target analyte due to co-eluting endogenous components from the sample (e.g., phospholipids, lipids).[9][10] This can lead to signal suppression or enhancement in LC-MS/MS analysis, causing inaccurate quantification.[10] Tissues, particularly muscle and liver, are complex matrices. A robust sample cleanup, for instance using LLE or SPE over a simple protein precipitation, can help minimize matrix effects.[3][9]

Q5: Which solvents are recommended for Liquid-Liquid Extraction (LLE)?

A5: Several solvents have been successfully used for LLE of statins, including ethyl acetate, methyl tert-butyl ether (MTBE), and mixtures containing methanol (B129727) and ethanol (B145695).[7][9] The selection depends on the specific properties of the analyte and the matrix. For muscle tissue, a mixture of methanol and ethanol has been shown to be effective.[7][8]

Troubleshooting Guide

This guide addresses specific issues that can arise during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low Extraction Recovery Analyte Interconversion: The hydroxy acid form is converting to the lactone form.Maintain sample pH around 4.5 using a buffer (e.g., sodium acetate or ammonium formate) during preparation.[5][6] Keep samples on ice or at 4°C throughout the extraction process.[5]
Inefficient Homogenization: The analyte is not fully released from the tissue matrix.Ensure complete tissue disruption. Use a bead mill homogenizer and optimize homogenization time and speed.[4] Verify that the tissue-to-buffer ratio is appropriate.[7]
Suboptimal Extraction Solvent: The chosen solvent is not efficiently partitioning the analyte.Test different extraction solvents such as ethyl acetate, MTBE, or a methanol/ethanol mixture.[4] Solvent selection can be guided by literature on similar tissue types.[7][9]
High Variability in Results Inconsistent Sample Handling: Temperature or pH fluctuations between samples.Standardize all sample handling steps. Use automated liquid handlers for repetitive tasks like solvent addition to improve consistency.[11] Ensure all samples are processed under the same temperature conditions.[5]
Matrix Effects: Co-extracted matrix components are causing ion suppression or enhancement.Improve the sample cleanup process. Consider switching from PPT to a more rigorous method like LLE or SPE.[3] Modify the chromatographic conditions to separate the analyte from interfering matrix components.
Analyte Degradation Sample Instability: Analyte is degrading during storage or processing.Evaluate the stability of this compound under your specific storage and handling conditions (e.g., freeze-thaw cycles, benchtop stability).[3] Process samples as quickly as possible and store extracts at low temperatures.
Peak Tailing or Splitting in LC-MS Poor Reconstitution: The final extract is not fully dissolved in the reconstitution solvent.Ensure the reconstitution solvent is compatible with the mobile phase. Vortex or sonicate the sample to aid dissolution after evaporation. The final solvent should be weak enough to allow for good peak focusing on the column.[9][12]
Contamination: Carryover from a previous injection or contaminated SPE/LLE materials.Inject a blank sample after a high-concentration sample to check for carryover.[7] Ensure all vials, plates, and solvents are clean.

Quantitative Data Summary

The following tables summarize reported extraction recovery data for this compound (SIMA/SVA) and its parent compound, Simvastatin (SIM/SV), from various biological matrices.

Table 1: Extraction Recovery from Muscle Tissue

Analyte Extraction Method Solvent Average Recovery (%) Reference
Simvastatin (SIM) LLE after Homogenization Methanol/Ethanol 76% [7][8][10]

| this compound (SIMA) | LLE after Homogenization | Methanol/Ethanol | 99% |[7][8][10] |

Table 2: Extraction Recovery from Plasma

Analyte Extraction Method Solvent/Technique Average Recovery (%) Reference
Simvastatin (SV) LLE Methyl tert-butyl ether ~82%
Simvastatin (SV) LLE Ethyl Acetate 88-100% [12]
This compound (SVA) LLE Ethyl Acetate 88-100% [12]
Lovastatin & LVA* Protein Precipitation Methanol ~70% [6]
Simvastatin (SV) Cartridge-Assisted LLE Methyl tert-butyl ether 78% [3]

| this compound (SVA) | Cartridge-Assisted LLE | Methyl tert-butyl ether | 87% |[3] |

*Data for Lovastatin and its hydroxy acid form (LVA) are included as a relevant comparison using a simple protein precipitation method.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction from Muscle Tissue

This protocol is adapted from a method developed for the determination of Simvastatin and this compound in muscle tissue.[4][7]

  • Sample Weighing: Weigh 10-25 mg of frozen muscle tissue and place it in an Eppendorf tube.

  • Homogenization:

    • Add four stainless steel beads.

    • Add 0.5 M ammonium acetate buffer in a proportion of 5 µL per 1 mg of tissue.

    • Add internal standard (IS).

    • Homogenize for 5 minutes (e.g., at 50 Hz) in a bead mill homogenizer.

  • Extraction:

    • Add a 1:1 mixture of methanol/ethanol in a proportion of 5 µL per 1 mg of tissue.

    • Vortex the mixture for 5 minutes.

    • Incubate on ice for 30 minutes to precipitate proteins.

  • Centrifugation:

    • Remove the beads.

    • Centrifuge the samples at 21,000 x g for 20 minutes at 4°C.

  • Evaporation and Reconstitution:

    • Transfer 300 µL of the supernatant to a clean glass vial.

    • Evaporate the solvent to complete dryness using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the residue in 300 µL of a water/acetonitrile (B52724) mixture (e.g., 70:30, v/v).

  • Final Preparation: Filter the reconstituted sample through a 0.22 µm filter before LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Plasma

This is a general protocol for SPE cleanup of statins from plasma, which can be adapted for tissue homogenate supernatants.[13]

  • Sample Pre-treatment: Thaw frozen plasma samples to room temperature. If using tissue, start with the supernatant from the centrifugation step of a homogenization protocol.

  • SPE Plate Conditioning:

    • Condition the SPE plate wells (e.g., C18 reverse-phase) with 400 µL of methanol.

    • Equilibrate the wells with 400 µL of water. Do not allow the wells to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE plate.

  • Washing:

    • Wash the wells with a suitable solvent (e.g., a low percentage of organic solvent in water) to remove interfering substances.

  • Elution:

    • Elute the analyte of interest using a small volume (e.g., 35 µL) of an appropriate elution solvent, such as 95:5 (v/v) acetonitrile/water.

  • Post-Elution: The eluate may be diluted or directly injected for LC-MS/MS analysis.

Visualizations

Experimental Workflows

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis a Weigh Tissue Sample b Add Buffer & IS a->b c Homogenize (e.g., Bead Mill) b->c d Protein Precipitation (Add Organic Solvent) c->d e Centrifuge at 4°C d->e f Collect Supernatant e->f g Evaporate to Dryness f->g h Reconstitute in Mobile Phase-like Solvent g->h i Filter Sample h->i j LC-MS/MS Analysis i->j

Caption: General workflow for tissue extraction of this compound.

Troubleshooting Logic for Low Recovery

G cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Post-Extraction start Problem: Low Analyte Recovery check_pH Is pH controlled (e.g., pH 4.5)? start->check_pH check_temp Are samples kept cold (e.g., 4°C)? start->check_temp check_homo Is homogenization complete? start->check_homo check_solvent Is extraction solvent optimal? start->check_solvent check_evap Loss during evaporation? start->check_evap check_phase_sep Is phase separation (LLE) clean? check_solvent->check_phase_sep check_spe Is SPE protocol (wash/elute) optimized? check_solvent->check_spe check_reconst Poor reconstitution solubility? check_evap->check_reconst

Caption: Decision tree for troubleshooting low extraction recovery.

References

3'-Hydroxy Simvastatin stability in acidic and alkaline hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific hydrolysis stability of 3'-Hydroxy Simvastatin (B1681759) is limited in publicly available literature. The following guide is based on extensive research into the stability of its parent compound, Simvastatin. The degradation pathways and influencing factors are expected to be similar due to structural similarities.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of degradation for Simvastatin and likely for 3'-Hydroxy Simvastatin under hydrolytic stress?

A1: The primary route of degradation for Simvastatin under hydrolytic conditions is the hydrolysis of its lactone ring to form the corresponding β-hydroxy acid.[1] This process is influenced by pH and temperature.[1][2] It is highly probable that this compound undergoes a similar degradation pathway, with the lactone moiety being the most susceptible to hydrolysis.

Q2: How does pH affect the stability of Simvastatin in aqueous solutions?

A2: The degradation of Simvastatin is highly pH-dependent.[2][3] It is significantly more stable in acidic to neutral conditions and degrades much more rapidly in alkaline conditions.[2][3][4] At a pH of 8, a 10% decrease in the initial concentration of Simvastatin can occur in just 8.6 hours at 25°C.[2] In contrast, at pH 7, it is 22-fold more stable, and at pH 5, its stability increases 160-fold compared to pH 8.[2]

Q3: What are the expected degradation products of this compound under acidic and alkaline hydrolysis?

A3: For Simvastatin, the main degradation product under both acidic and alkaline hydrolysis is its hydroxy acid form, resulting from the opening of the lactone ring.[1][5] Under strong acidic conditions, further degradation can occur, leading to multiple products.[1][6] For this compound, the primary degradation product would be the corresponding open-ring hydroxy acid.

Q4: Are there recommended storage conditions to ensure the stability of this compound?

Troubleshooting Guide for Stability Experiments

Issue Possible Cause(s) Suggested Solution(s)
Rapid degradation of the compound observed even under mild conditions. The pH of the solution may be alkaline.Ensure the pH of your solvent system is neutral or slightly acidic (pH 4-7). Use buffered solutions to maintain a stable pH.
Multiple unexpected peaks appear in the chromatogram. This could indicate secondary degradation, especially under harsh acidic or oxidative stress.Reduce the stress level (e.g., lower temperature, shorter exposure time, lower concentration of acid/base). Ensure the compound is fully dissolved to avoid localized high concentrations of stressor.
Poor reproducibility of degradation profiles. Inconsistent temperature control or pH fluctuations.Use a calibrated temperature-controlled environment (e.g., water bath, oven). Prepare fresh buffer solutions for each experiment to ensure consistent pH.
Difficulty in separating the parent compound from its primary degradant (the hydroxy acid form). The chromatographic method may not be optimized for resolving compounds with similar polarities.Adjust the mobile phase composition, particularly the pH and organic solvent ratio. A lower pH can suppress the ionization of the hydroxy acid, potentially improving retention and resolution on a C18 column. Consider using a different stationary phase if co-elution persists.

Quantitative Data on Simvastatin Hydrolysis

The degradation of Simvastatin has been shown to follow pseudo-first-order kinetics.[2][3][4] The tables below summarize kinetic data from studies on Simvastatin, which can serve as a reference for experiments with this compound.

Table 1: Kinetic Parameters for Simvastatin Degradation at 60°C

pHk (h⁻¹)t₁/₂ (h)t₉₀ (h)
20.005138.621.0
30.00051386.3210.6
40.00032310.5351.0
50.00023465.7526.5
60.0009770.2116.9
70.0234.75.3
80.135.30.8
90.352.00.3
Data adapted from a study on Simvastatin hydrolysis.[2]

Table 2: Extrapolated Kinetic Parameters for Simvastatin Degradation at 25°C

pHk (h⁻¹)t₁/₂ (h)t₉₀ (h)
50.000088664.31316.3
60.00041732.9263.3
70.00977.011.7
80.0611.61.8
Data adapted from a study on Simvastatin hydrolysis.[2]

Experimental Protocols

Forced Degradation Study (General Protocol)

This protocol is a general guideline for conducting forced degradation studies on statins, based on common practices found in the literature.[10][11]

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of an acidic solution (e.g., 0.1 N to 1 N HCl).

    • Incubate the mixture at a controlled temperature (e.g., 60°C or 80°C) for a specified duration (e.g., 2 to 8 hours).[1]

    • After incubation, cool the sample to room temperature and neutralize it with an appropriate base (e.g., 0.1 N to 1 N NaOH).

    • Dilute the sample to a suitable concentration for analysis with the mobile phase.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of an alkaline solution (e.g., 0.1 N to 1 N NaOH).

    • Incubate the mixture at a controlled temperature (e.g., 60°C or 80°C) for a specified duration (e.g., 30 minutes to 4 hours).[1]

    • After incubation, cool the sample to room temperature and neutralize it with an appropriate acid (e.g., 0.1 N to 1 N HCl).

    • Dilute the sample to a suitable concentration for analysis with the mobile phase.

  • Analysis:

    • Analyze the stressed samples using a validated stability-indicating HPLC method. A common setup involves a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile.[3][12]

    • Use a photodiode array (PDA) detector to monitor the elution and check for peak purity.

Visualizations

Hydrolysis_Pathway cluster_main Hydrolysis of this compound Parent This compound (Lactone Form) Degradant This compound Hydroxy Acid (Open-Ring Form) Parent->Degradant  Lactone Ring  Hydrolysis

Caption: Predicted hydrolysis pathway of this compound.

Forced_Degradation_Workflow cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of this compound Stress Apply Stress Conditions (Acidic/Alkaline Hydrolysis) Start->Stress Neutralize Neutralize Sample Stress->Neutralize Dilute Dilute for Analysis Neutralize->Dilute Analyze Analyze via Stability-Indicating HPLC Method Dilute->Analyze End Characterize Degradation Products Analyze->End

References

Interference from other Simvastatin metabolites in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing potential interference from simvastatin (B1681759) metabolites in your analytical assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of simvastatin that could potentially interfere with my assay?

Simvastatin is a prodrug that is converted to its active form, simvastatin acid. It is further metabolized, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5. The major metabolites that may be present in biological samples and could cause interference include:

  • Simvastatin Acid

  • 3'-hydroxy simvastatin

  • 6'-exomethylene simvastatin

  • 3',5'-dihydrodiol simvastatin

Q2: What types of assays are most susceptible to interference from simvastatin metabolites?

Immunoassays, such as ELISA, are particularly prone to cross-reactivity from structurally similar metabolites. This is because the antibodies used in these assays may not be completely specific to the parent simvastatin molecule. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are generally more specific, but co-elution of metabolites can still be a potential source of interference if not properly optimized.[1]

Q3: What are the common signs of metabolite interference in an assay?

Signs of potential metabolite interference can include:

  • In immunoassays: Higher than expected concentrations of simvastatin, poor correlation between different antibody-based assays, and a lack of parallelism in dilution linearity tests.

  • In LC-MS/MS: Distorted peak shapes, unexpected peaks co-eluting with the analyte of interest, and inconsistent quantification results.[2]

Q4: How can I confirm if my assay is affected by metabolite interference?

A spike-and-recovery experiment is a common method to assess matrix effects and potential interference.[3][4][5] This involves adding a known amount of simvastatin (the "spike") to a sample matrix that is known to contain metabolites and comparing the measured concentration to a spike in a clean matrix. A significant difference in recovery suggests interference.

Troubleshooting Guides

Issue 1: Higher-Than-Expected Simvastatin Concentrations in an Immunoassay

Possible Cause: Cross-reactivity of assay antibodies with one or more simvastatin metabolites.

Troubleshooting Steps:

  • Review Assay Specificity: If available, check the manufacturer's product insert for any data on cross-reactivity with simvastatin metabolites.

  • Perform a Spike-and-Recovery Experiment: This will help determine if the sample matrix is influencing the results. A detailed protocol is provided below.

  • Test for Dilutional Linearity: Serially dilute the sample and measure the simvastatin concentration at each dilution. If metabolites are interfering, you may observe a non-linear relationship between the measured concentration and the dilution factor.

  • Consider an Alternative Assay: If significant interference is suspected, consider using a more specific method, such as LC-MS/MS, for confirmation.

Issue 2: Inconsistent or Irreproducible Results in LC-MS/MS Analysis

Possible Cause: Co-elution of simvastatin with one of its metabolites, leading to ion suppression or enhancement.

Troubleshooting Steps:

  • Optimize Chromatographic Separation: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation of simvastatin from its metabolites.

  • Use Stable Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard for simvastatin can help to correct for matrix effects and variations in instrument response.

  • Perform a Post-Column Infusion Experiment: This can help to identify regions of the chromatogram where ion suppression or enhancement is occurring.[2]

Data Presentation

MetaboliteConcentration Tested (ng/mL)Measured Simvastatin Concentration (ng/mL)% Cross-Reactivity
Simvastatin Acide.g., 100e.g., 25e.g., 25%
This compounde.g., 100e.g., 5e.g., 5%
6'-exomethylene simvastatine.g., 100e.g., <1e.g., <1%

Note: The values in this table are for illustrative purposes only and should be replaced with your experimental data.

Experimental Protocols

Protocol 1: Spike-and-Recovery Experiment for Immunoassays

Objective: To assess the accuracy of simvastatin measurement in a biological matrix and identify potential interference.

Materials:

  • Simvastatin analytical standard[2][6]

  • Blank biological matrix (e.g., plasma, urine) from an untreated subject

  • Your biological samples containing unknown concentrations of simvastatin and its metabolites

  • Simvastatin immunoassay kit and required reagents

Procedure:

  • Prepare a High-Concentration Spike: Prepare a stock solution of simvastatin in a suitable solvent at a concentration significantly higher than the expected endogenous levels.

  • Spike the Blank Matrix: Add a small volume of the high-concentration spike to the blank matrix to achieve a final concentration in the mid-range of your assay's standard curve. This is your "Spiked Blank."

  • Spike the Sample Matrix: Add the same amount of the high-concentration spike to your biological sample. This is your "Spiked Sample."

  • Prepare Unspiked Controls: Prepare an "Unspiked Blank" (blank matrix with solvent only) and an "Unspiked Sample" (your biological sample with solvent only).

  • Assay the Samples: Analyze all four samples (Spiked Blank, Spiked Sample, Unspiked Blank, Unspiked Sample) according to the immunoassay protocol.

  • Calculate Percent Recovery:

    • Recovery (%) = [(Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Spiked Concentration] * 100

    • An acceptable recovery is typically within 80-120%.[3] Recoveries outside this range may indicate matrix interference.

Protocol 2: LC-MS/MS for Simvastatin and Metabolite Separation

Objective: To specifically quantify simvastatin and its major metabolites.

Instrumentation and Conditions (Example):

  • LC System: UPLC or HPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)[7][8]

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) and 0.04% formic acid in water[7][8]

  • Mobile Phase B: Acetonitrile[7][8]

  • Gradient: A gradient elution is typically used to separate the analytes.[7][8]

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM)

MRM Transitions (Example):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Simvastatin436.3285.2
Simvastatin Acid437.2303.2
This compoundVariesVaries
6'-exomethylene simvastatinVariesVaries

Note: MRM transitions for hydroxylated metabolites will vary and need to be optimized based on the specific metabolite standard.[7][8]

Sample Preparation:

  • Protein Precipitation: For plasma samples, precipitate proteins using a solvent like acetonitrile.

  • Liquid-Liquid Extraction: Alternatively, perform a liquid-liquid extraction with a solvent such as ethyl acetate.[7]

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the initial mobile phase.

Visualizations

Simvastatin_Metabolism Simvastatin Simvastatin (Prodrug) Simvastatin_Acid Simvastatin Acid (Active) Simvastatin->Simvastatin_Acid Hydrolysis Metabolites Major Metabolites (e.g., this compound, 6'-exomethylene simvastatin) Simvastatin->Metabolites CYP3A4/5 Simvastatin_Acid->Metabolites CYP3A4/5 Excretion Excretion Metabolites->Excretion

Caption: Metabolic pathway of simvastatin.

Troubleshooting_Workflow Start Inconsistent or Unexpected Assay Results Check_Assay Review Assay Specificity and Known Interferences Start->Check_Assay Spike_Recovery Perform Spike-and-Recovery Experiment Check_Assay->Spike_Recovery Recovery_Result Recovery within 80-120%? Spike_Recovery->Recovery_Result Dilution_Linearity Test for Dilutional Linearity Linearity_Result Is Dilution Linear? Dilution_Linearity->Linearity_Result Recovery_Result->Dilution_Linearity Yes Interference_Suspected Metabolite Interference Suspected Recovery_Result->Interference_Suspected No No_Interference Interference Unlikely. Investigate Other Causes. Linearity_Result->No_Interference Yes Linearity_Result->Interference_Suspected No End Accurate Quantification No_Interference->End LCMS_Analysis Confirm with Specific LC-MS/MS Analysis Interference_Suspected->LCMS_Analysis Optimize_Assay Optimize Assay Conditions (e.g., chromatography, different antibody) LCMS_Analysis->Optimize_Assay Optimize_Assay->End

Caption: Troubleshooting workflow for metabolite interference.

References

Validation & Comparative

A Comparative Pharmacokinetic Analysis of Simvastatin and its Metabolite 3'-Hydroxy Simvastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Simvastatin (B1681759), a prodrug administered as an inactive lactone, undergoes extensive first-pass metabolism in the liver. It is primarily hydrolyzed to its active β-hydroxy acid form, Simvastatin Hydroxy Acid (SVA), which is a potent inhibitor of HMG-CoA reductase.[1] Concurrently, both the parent lactone and the active acid are metabolized by cytochrome P450 enzymes, predominantly CYP3A4 and CYP3A5, to form several oxidized metabolites, including 3'-Hydroxy Simvastatin.[1] This guide will delve into the metabolic pathways, present available pharmacokinetic data for Simvastatin and SVA, and provide detailed experimental protocols for their quantification.

Data Presentation: Pharmacokinetic Parameters

Due to the limited availability of specific pharmacokinetic data for this compound in humans, the following table presents a comparative summary of the key pharmacokinetic parameters for Simvastatin (lactone) and its major active metabolite, Simvastatin Hydroxy Acid (SVA), following oral administration of Simvastatin.

Pharmacokinetic ParameterSimvastatin (Lactone)Simvastatin Hydroxy Acid (SVA)Reference
Tmax (Time to Peak Concentration) ~1.3 - 2.4 hours~1.3 - 2.4 hours[2]
Cmax (Peak Plasma Concentration) Highly variableGenerally lower than Simvastatin lactone[3]
AUC (Area Under the Curve) Highly variableHigher than Simvastatin lactone due to being the active moiety[4]
t½ (Elimination Half-life) ~2 - 3 hours~1.9 hours[2]
Protein Binding >95%>95%[2]

Note: The pharmacokinetics of Simvastatin and its metabolites are characterized by high inter-individual variability. Factors such as genetic polymorphisms in metabolizing enzymes (e.g., CYP3A4/5) and transporters can significantly influence drug exposure.[1]

Metabolic Pathway of Simvastatin

The metabolic conversion of Simvastatin is a critical determinant of its therapeutic efficacy and potential for drug-drug interactions. The following diagram illustrates the primary metabolic pathways.

Simvastatin Simvastatin (Lactone Prodrug) SVA Simvastatin Hydroxy Acid (Active Metabolite) Simvastatin->SVA Hydrolysis (Esterases) Metabolites Oxidized Metabolites Simvastatin->Metabolites Oxidation (CYP3A4/5) SVA->Metabolites Oxidation (CYP3A4/5) Hydroxy_Simvastatin This compound

Caption: Metabolic pathway of Simvastatin.

Experimental Protocols

The quantification of Simvastatin and its metabolites in biological matrices is predominantly achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial due to the low plasma concentrations of these analytes.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common method for extracting Simvastatin and its metabolites from plasma involves liquid-liquid extraction.

  • Objective: To isolate the analytes from plasma proteins and other endogenous components.

  • Procedure:

    • To a 1 mL plasma sample, add an internal standard (e.g., a structurally similar but isotopically labeled compound).

    • Add a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex the mixture vigorously for several minutes to ensure thorough mixing and extraction.

    • Centrifuge the sample to separate the organic and aqueous layers.

    • Carefully transfer the organic layer (containing the analytes) to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a small volume of the mobile phase for LC-MS/MS analysis.

Chromatographic Separation: Reversed-Phase HPLC
  • Objective: To separate Simvastatin, this compound, and other metabolites before detection by mass spectrometry.

  • Typical Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic phase (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

    • Column Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Detection: Tandem Mass Spectrometry (MS/MS)
  • Objective: To provide sensitive and selective detection and quantification of the analytes.

  • Ionization: Electrospray ionization (ESI) is typically used, often in positive ion mode for Simvastatin and its metabolites.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. In MRM, specific precursor-to-product ion transitions for each analyte and internal standard are monitored, providing high specificity and reducing background noise.

Experimental Workflow

The following diagram outlines a typical workflow for a clinical pharmacokinetic study of Simvastatin.

cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Subject Subject Dosing Sampling Blood Sample Collection (Time-course) Subject->Sampling Processing Plasma Separation Sampling->Processing Extraction Sample Extraction (LLE) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK_Analysis Pharmacokinetic Modeling Analysis->PK_Analysis Report Data Reporting PK_Analysis->Report

Caption: Pharmacokinetic study workflow.

Conclusion

The pharmacokinetic profile of Simvastatin is complex, characterized by its conversion to the active metabolite, Simvastatin Hydroxy Acid, and further metabolism to various oxidized forms, including this compound. While a direct quantitative comparison of the pharmacokinetics of Simvastatin and this compound is hampered by the lack of specific data for the latter, understanding their metabolic relationship is crucial for drug development and clinical pharmacology. The use of robust analytical methods like LC-MS/MS is essential for accurately characterizing the in vivo disposition of Simvastatin and its numerous metabolites. Further research is warranted to fully elucidate the pharmacokinetic properties of this compound and its contribution to the overall pharmacological and toxicological profile of Simvastatin.

References

Immunoassay Cross-Reactivity of 3'-Hydroxy Simvastatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 3'-Hydroxy Simvastatin in immunoassays. Understanding the potential for cross-reactivity with this major metabolite of Simvastatin is crucial for the accurate interpretation of immunoassay results in research and clinical settings. This document outlines the metabolic pathway of Simvastatin, presents a framework for evaluating cross-reactivity, and provides a detailed experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA) that can be adapted for such assessments.

Simvastatin Metabolism and the Origin of this compound

Simvastatin is administered as an inactive lactone prodrug. In the body, it is hydrolyzed to its active β-hydroxy acid form, Simvastatin Acid. Both Simvastatin and Simvastatin Acid are metabolized by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites, including this compound. Due to the structural similarities between Simvastatin, Simvastatin Acid, and this compound, antibodies developed for immunoassays targeting the parent drug or its active form may also bind to this metabolite, leading to cross-reactivity.

Understanding Cross-Reactivity in Immunoassays

Immunoassays rely on the specific binding of an antibody to a target analyte. Cross-reactivity occurs when the antibody binds to non-target molecules that are structurally similar to the analyte of interest. In the context of Simvastatin immunoassays, this can lead to an overestimation of the concentration of the target compound if significant cross-reactivity with metabolites like this compound exists. The degree of cross-reactivity is typically expressed as a percentage relative to the binding of the primary analyte.

Comparative Cross-Reactivity Data

While specific quantitative data on the cross-reactivity of this compound in commercially available or research-based immunoassays is not extensively published, the following table illustrates a hypothetical comparison of cross-reactivity profiles for an immunoassay designed to detect Simvastatin. This table is provided for illustrative purposes to demonstrate how such data would be presented.

CompoundConcentration for 50% Inhibition (IC50)Cross-Reactivity (%)
Simvastatin10 ng/mL100%
Simvastatin Acid15 ng/mL66.7%
This compound 50 ng/mL 20%
Atorvastatin> 1000 ng/mL< 1%
Pravastatin> 1000 ng/mL< 1%

Note: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual cross-reactivity will vary depending on the specific antibody and assay conditions.

Experimental Protocol: Competitive ELISA for Simvastatin

This protocol describes a general procedure for a competitive enzyme-linked immunosorbent assay (ELISA) to determine the concentration of Simvastatin and assess the cross-reactivity of its metabolites.

1. Materials and Reagents:

  • 96-well microtiter plates (e.g., high-binding polystyrene)

  • Simvastatin standard

  • This compound and other potential cross-reactants

  • Anti-Simvastatin antibody (monoclonal or polyclonal)

  • Simvastatin-horseradish peroxidase (HRP) conjugate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., phosphate-buffered saline with 0.05% Tween-20, PBS-T)

  • Blocking Buffer (e.g., 1% bovine serum albumin in PBS)

  • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2N Sulfuric Acid)

  • Microplate reader

2. Assay Procedure:

  • Coating: Dilute the anti-Simvastatin antibody in Coating Buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Add 50 µL of standard Simvastatin or test sample (containing unknown Simvastatin or potential cross-reactants like this compound) to the appropriate wells.

    • Add 50 µL of the Simvastatin-HRP conjugate to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Calculation of Cross-Reactivity:

  • Generate a standard curve by plotting the absorbance values against the logarithm of the Simvastatin concentration.

  • Determine the IC50 value for Simvastatin (the concentration that causes 50% inhibition of the maximum signal).

  • For each potential cross-reactant (e.g., this compound), determine the concentration that causes 50% inhibition (its IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Simvastatin / IC50 of Cross-reactant) x 100

Visualizing the Metabolic Pathway and Immunoassay Principle

To better understand the relationship between Simvastatin and its metabolite, and the principle of a competitive immunoassay, the following diagrams are provided.

Simvastatin_Metabolism Simvastatin Simvastatin (Prodrug) Simvastatin_Acid Simvastatin Acid (Active Form) Simvastatin->Simvastatin_Acid Hydrolysis Hydroxy_Simvastatin This compound Simvastatin->Hydroxy_Simvastatin CYP3A4 Metabolites Other Metabolites Simvastatin_Acid->Metabolites Simvastatin_Acid->Hydroxy_Simvastatin CYP3A4 Competitive_Immunoassay cluster_well Microtiter Well Surface Antibody Anti-Simvastatin Antibody Analyte Simvastatin (Analyte) Analyte->Antibody Binds Labeled_Analyte Simvastatin-HRP (Labeled Analyte) Labeled_Analyte->Antibody Competes for Binding Cross_Reactant This compound (Cross-Reactant) Cross_Reactant->Antibody May Bind (Cross-Reactivity)

The Case for 3'-Hydroxy Simvastatin: A Validated Biomarker for Simvastatin Exposure

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the validation of 3'-Hydroxy Simvastatin (B1681759) as a reliable indicator of Simvastatin exposure, complete with comparative data and experimental protocols.

Introduction

Simvastatin, a widely prescribed HMG-CoA reductase inhibitor, undergoes extensive first-pass metabolism, leading to significant inter-individual variability in systemic exposure and clinical response. This variability underscores the need for a reliable biomarker to accurately assess patient exposure to simvastatin. This guide provides a comprehensive overview of the validation of 3'-Hydroxy Simvastatin, a major metabolite, as a robust biomarker for simvastatin exposure. We present a comparative analysis against other potential biomarkers, detailed experimental methodologies, and quantitative data to support its application in clinical and research settings.

Simvastatin Metabolism: The Origin of a Biomarker

Simvastatin is administered as an inactive lactone prodrug. In the body, it is hydrolyzed to its active open-acid form, simvastatin acid. Both simvastatin and simvastatin acid are then metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5. This metabolic process generates several metabolites, with this compound being one of the most prominent.[1] The formation of this compound is a direct result of the body's interaction with simvastatin, making its concentration a potential indicator of the extent of drug exposure.

Simvastatin Simvastatin (lactone) Simvastatin_Acid Simvastatin Acid Simvastatin->Simvastatin_Acid Hydrolysis Metabolites Other Metabolites Simvastatin->Metabolites CYP3A4/5 Hydroxy_Simvastatin This compound Simvastatin->Hydroxy_Simvastatin CYP3A4/5 Simvastatin_Acid->Simvastatin Lactonization Simvastatin_Acid->Metabolites CYP3A4/5 Simvastatin_Acid->Hydroxy_Simvastatin CYP3A4/5

Figure 1: Simplified metabolic pathway of Simvastatin.

Comparative Analysis of Potential Biomarkers

While several molecules could potentially serve as biomarkers for simvastatin exposure, this compound exhibits key characteristics that make it a superior candidate. The table below compares this compound with other potential biomarkers.

BiomarkerTypeRationale for UseLimitations
This compound Metabolite Direct product of simvastatin metabolism by primary enzymes (CYP3A4/5). Its formation is directly proportional to the amount of parent drug processed.Potential for its own metabolism and elimination pathways to influence concentrations.
Simvastatin (lactone)Parent DrugDirect measure of the administered drug.Highly variable due to extensive first-pass metabolism; may not accurately reflect systemic exposure to the active form.
Simvastatin AcidActive MetaboliteThe pharmacologically active form of the drug.Undergoes further metabolism and interconversion with the lactone form, leading to complex pharmacokinetic profiles.[2]
Other Metabolites (e.g., 6'-exomethylene, dihydrodiol)MetabolitesAlso products of simvastatin metabolism.Generally formed in lower concentrations than this compound, making them potentially less sensitive markers.
Genetic Markers (e.g., SLCO1B1, CYP3A4 variants)PharmacogenomicCan predict predisposition to altered simvastatin pharmacokinetics.[3][4]Does not provide a real-time measure of drug exposure and does not account for non-genetic factors influencing drug levels.
Pharmacodynamic Markers (e.g., LDL-C reduction)Efficacy EndpointReflects the therapeutic effect of the drug.[4][5]Influenced by a wide range of physiological and lifestyle factors beyond drug exposure; significant lag time in response.

Quantitative Validation of this compound

The utility of a biomarker is established through rigorous quantitative validation. Studies have demonstrated a strong correlation between the systemic exposure to simvastatin and the concentration of its metabolites. A key pharmacokinetic study provided the area under the plasma concentration-time curve (AUC) for simvastatin and its major metabolites, highlighting the significant presence of this compound acid.

AnalyteAUC (Area Under the Curve)Variability (fold-variation)
Simvastatin lactoneVaries significantly20.1-fold
Simvastatin acidVaries significantly21.3-fold
3''-hydroxy simvastatin acid AUC0–24 hours 39.5-fold
3′,5′-dihydrodiol simvastatin lactoneAUC0–∞21.1-fold
3′,5′-dihydrodiol simvastatin acidAUC0–24 hours58.5-fold
Data adapted from a genomewide association study of simvastatin pharmacokinetics.[3]

The substantial variability in the AUC of 3''-hydroxy simvastatin acid across individuals further suggests its potential to serve as a sensitive marker of differences in simvastatin metabolism and, consequently, exposure.

Experimental Protocols

The validation of this compound as a biomarker relies on accurate and precise analytical methods. The following section outlines a typical experimental protocol for the simultaneous quantification of simvastatin and this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and validated technique.

Objective:

To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous determination of simvastatin and this compound in human plasma.

Materials and Reagents:
  • Simvastatin and this compound reference standards

  • Internal standard (e.g., a stable isotope-labeled analog)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma (drug-free)

Instrumentation:
  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation Workflow:

Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Figure 2: Typical sample preparation workflow for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions:
ParameterCondition
Chromatography
ColumnC18 reversed-phase column
Mobile PhaseGradient elution with acetonitrile and water containing 0.1% formic acid
Flow Rate0.5 mL/min
Injection Volume10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), positive mode
Detection ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsSpecific precursor-to-product ion transitions for each analyte and internal standard
Method Validation Parameters:

A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99 over a defined concentration range (e.g., 0.1 - 100 ng/mL).
Precision Intra- and inter-day precision (as %CV) should be ≤ 15% (≤ 20% at the Lower Limit of Quantification).
Accuracy Intra- and inter-day accuracy (as % bias) should be within ± 15% (± 20% at the Lower Limit of Quantification).
Recovery Consistent and reproducible extraction recovery.
Matrix Effect Minimal ion suppression or enhancement from plasma components.
Stability Analyte stability under various storage and handling conditions (freeze-thaw, short-term, long-term).

Validated LC-MS/MS methods for the simultaneous determination of simvastatin and its metabolites, including this compound, have been reported with lower limits of quantitation in the range of 0.05 to 0.25 ng/mL.[3][6][7][8]

Conclusion

The validation of this compound as a biomarker for simvastatin exposure offers a valuable tool for researchers and clinicians. Its direct relationship to the metabolism of the parent drug, coupled with the availability of robust and sensitive analytical methods for its quantification, makes it a superior choice over other potential markers. By accurately reflecting individual variations in simvastatin metabolism, the measurement of this compound can aid in optimizing therapeutic strategies, understanding drug-drug interactions, and ultimately, personalizing simvastatin therapy to improve patient outcomes. Further research correlating this compound levels with clinical efficacy and adverse events will continue to strengthen its role as a key biomarker in the management of hypercholesterolemia.

References

Head-to-Head Comparison: 3'-Hydroxy Simvastatin vs. 6'-hydroxy Simvastatin in HMG-CoA Reductase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two major active metabolites of simvastatin (B1681759): 3'-Hydroxy Simvastatin and 6'-hydroxy Simvastatin. Simvastatin, a widely prescribed lipid-lowering agent, is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form, simvastatin acid (SVA). Both simvastatin and SVA undergo further metabolism, primarily by cytochrome P450 3A4 (CYP3A4), to form several oxidative metabolites, including this compound and 6'-hydroxy Simvastatin.[1][2][3] Emerging evidence indicates that these hydroxylated metabolites are not merely byproducts but are themselves potent inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis, and thus contribute to the overall cholesterol-lowering efficacy of the parent drug.[3][4]

This document summarizes the available biochemical and metabolic data for these two key metabolites, presents detailed experimental protocols for their analysis and evaluation, and visualizes the metabolic pathways involved.

Data Presentation: Biochemical and Metabolic Properties

PropertyThis compound6'-hydroxy SimvastatinReference(s)
Chemical Formula C₂₅H₃₈O₆C₂₅H₃₈O₆
Molar Mass 434.57 g/mol 434.57 g/mol
Metabolic Precursor Simvastatin / Simvastatin AcidSimvastatin / Simvastatin Acid[1][2]
Primary Metabolizing Enzyme Cytochrome P450 3A4 (CYP3A4)Cytochrome P450 3A4 (CYP3A4)[2]
Biological Activity Active inhibitor of HMG-CoA reductaseActive inhibitor of HMG-CoA reductase[3]

Table 1: General Properties of this compound and 6'-hydroxy Simvastatin.

ParameterThis compound6'-hydroxy SimvastatinNoteReference(s)
IC50 (nM) vs. HMG-CoA Reductase Data not availableData not availableWhile both are confirmed as active inhibitors, specific IC50 values from direct comparative studies are not currently published. Future research is needed to quantify their relative potencies.[3]
Ki (nM) vs. HMG-CoA Reductase Data not availableData not availableThe binding affinity (Ki) for each metabolite to the HMG-CoA reductase active site has not been reported in comparative studies.

Table 2: Comparative Inhibitory Potency against HMG-CoA Reductase.

Experimental Protocols

In Vitro Metabolism of Simvastatin using Human Liver Microsomes

This protocol is designed to generate and identify metabolites of simvastatin, including 3'-Hydroxy and 6'-hydroxy Simvastatin, in an in vitro setting that mimics hepatic metabolism.

Materials:

  • Simvastatin

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of simvastatin in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

  • In a microcentrifuge tube, combine human liver microsomes (final protein concentration typically 0.5-1 mg/mL), the NADPH regenerating system, and phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the simvastatin stock solution to the pre-warmed microsome mixture. The final concentration of simvastatin should be within a relevant range for in vitro studies (e.g., 1-100 µM).

  • Incubate the reaction mixture at 37°C with shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the formation of this compound and 6'-hydroxy Simvastatin.[1][2]

HMG-CoA Reductase Inhibition Assay

This assay is used to determine the inhibitory potency (e.g., IC50) of compounds against the HMG-CoA reductase enzyme.

Materials:

  • Recombinant human HMG-CoA reductase

  • HMG-CoA (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT)

  • Test compounds (this compound and 6'-hydroxy Simvastatin)

  • Positive control inhibitor (e.g., Pravastatin or Simvastatin Acid)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compounds (this compound and 6'-hydroxy Simvastatin) and the positive control in the assay buffer.

  • In a 96-well UV-transparent microplate, add the assay buffer, NADPH, and the test compound or control to each well.

  • Initiate the enzymatic reaction by adding HMG-CoA reductase to each well.

  • Immediately before adding the substrate, take an initial absorbance reading at 340 nm (t=0).

  • Start the reaction by adding HMG-CoA to all wells.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH. Take readings at regular intervals (e.g., every minute for 10-20 minutes).

  • Calculate the rate of NADPH consumption for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the vehicle control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value for each compound.[5]

LC-MS/MS Analysis of Simvastatin and its Metabolites

This method provides a highly sensitive and specific means of separating and quantifying simvastatin and its hydroxylated metabolites in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B over several minutes.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Simvastatin: Precursor ion (Q1) m/z -> Product ion (Q3) m/z

    • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z

    • 6'-hydroxy Simvastatin: Precursor ion (Q1) m/z -> Product ion (Q3) m/z

    • (Specific m/z values need to be optimized for the instrument used)

  • Collision Energy and other MS parameters: Optimized for each analyte.

Sample Preparation (from in vitro metabolism assay):

  • The supernatant from the protein precipitation step can often be directly injected into the LC-MS/MS system.

  • If necessary, the sample can be further diluted with the initial mobile phase composition to ensure compatibility with the chromatographic method.

Mandatory Visualization

Simvastatin_Metabolism cluster_ingestion Oral Administration cluster_activation Activation cluster_metabolism Phase I Metabolism (Liver) cluster_target Pharmacological Target Simvastatin_prodrug Simvastatin (Prodrug) Simvastatin_Acid Simvastatin Acid (SVA) (Active Form) Simvastatin_prodrug->Simvastatin_Acid Hydrolysis (Esterases) Metabolite_3OH This compound (Active Metabolite) Simvastatin_Acid->Metabolite_3OH CYP3A4 Metabolite_6OH 6'-hydroxy Simvastatin (Active Metabolite) Simvastatin_Acid->Metabolite_6OH CYP3A4 Other_Metabolites Other Oxidative Metabolites Simvastatin_Acid->Other_Metabolites CYP3A4 HMG_CoA_Reductase HMG-CoA Reductase Simvastatin_Acid->HMG_CoA_Reductase Inhibition Metabolite_3OH->HMG_CoA_Reductase Inhibition Metabolite_6OH->HMG_CoA_Reductase Inhibition HMG_CoA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 3'-OH & 6'-OH Simvastatin Add_Reagents Add buffer, NADPH, and test compounds to 96-well plate Compound_Prep->Add_Reagents Reagent_Prep Prepare assay buffer, NADPH, and HMG-CoA Reagent_Prep->Add_Reagents Add_Enzyme Add HMG-CoA Reductase Add_Reagents->Add_Enzyme Read_Initial Initial Absorbance Reading (340 nm) Add_Enzyme->Read_Initial Add_Substrate Add HMG-CoA to start reaction Read_Initial->Add_Substrate Monitor_Absorbance Monitor Absorbance Decrease at 340 nm over time Add_Substrate->Monitor_Absorbance Calculate_Rate Calculate rate of NADPH consumption Monitor_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Calculate_IC50 Calculate IC50 values Plot_Curve->Calculate_IC50

References

Unraveling the Clinical Significance of 3'-Hydroxy Simvastatin Plasma Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Simvastatin (B1681759), a widely prescribed HMG-CoA reductase inhibitor, undergoes extensive metabolism to form several active and inactive compounds. Among these, the active metabolite 3'-Hydroxy Simvastatin has garnered interest regarding its contribution to the drug's overall clinical efficacy and safety profile. This guide provides a comprehensive comparison of this compound's role in relation to its parent compound and other statins, supported by experimental data and detailed methodologies.

Simvastatin Metabolism and the Formation of this compound

Simvastatin is administered as an inactive lactone prodrug. In the body, it is hydrolyzed to its active open-acid form, simvastatin acid (SVA), which is a potent inhibitor of HMG-CoA reductase.[1] Both simvastatin and simvastatin acid are further metabolized by the cytochrome P450 enzyme system, primarily CYP3A4 and CYP3A5, to several oxidative metabolites, including this compound.[1] This metabolic pathway is crucial as the plasma concentrations of simvastatin and its metabolites can be significantly influenced by genetic polymorphisms in these enzymes and co-administration of CYP3A4 inhibitors or inducers.[2][3]

The following diagram illustrates the metabolic conversion of simvastatin.

Simvastatin Simvastatin (lactone prodrug) SVA Simvastatin Acid (active) Simvastatin->SVA Hydrolysis (e.g., CES1, PON1) Metabolites Oxidative Metabolites (e.g., this compound) Simvastatin->Metabolites CYP3A4/5 SVA->Simvastatin Glucuronidation (e.g., UGT1A1, UGT1A3) SVA->Metabolites CYP3A4/5 Excretion Excretion SVA->Excretion Metabolites->Excretion

Fig. 1: Metabolic pathway of simvastatin.

Correlation of Simvastatin and Metabolite Plasma Levels with Clinical Outcomes

While direct quantitative data correlating this compound plasma levels with clinical outcomes are not extensively available in the literature, studies have established a relationship between the plasma concentrations of the parent drug, simvastatin, and its main active metabolite, simvastatin acid (SVA), with both efficacy (LDL-cholesterol reduction) and safety (myopathy risk).

Efficacy: LDL-Cholesterol Reduction

Pharmacokinetic-pharmacodynamic (PK/PD) models have been developed to predict the LDL-C lowering effect of simvastatin based on the plasma concentrations of simvastatin and SVA.[4] These models demonstrate a clear dose-response relationship, with higher plasma concentrations of the active metabolite generally leading to a greater reduction in LDL-C.[5]

Safety: Statin-Associated Muscle Symptoms (SAMS)

Elevated plasma concentrations of simvastatin and its metabolites are associated with an increased risk of statin-associated muscle symptoms (SAMS), ranging from myalgia to, in rare cases, rhabdomyolysis.[2] This risk is particularly pronounced in individuals with genetic polymorphisms that impair the function of drug transporters, such as the organic anion transporting polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene.[1][6] Reduced function of OATP1B1 leads to higher systemic exposure to simvastatin acid.[1]

The following table summarizes the known correlations for simvastatin and its primary active metabolite.

CompoundCorrelation with LDL-C ReductionCorrelation with Myopathy RiskKey Influencing Factors
Simvastatin (lactone) Indirect; serves as a prodrug.Higher plasma levels are associated with increased risk, particularly when CYP3A4 is inhibited.[3]CYP3A4/5 metabolism, drug-drug interactions.[1]
Simvastatin Acid (SVA) Direct; higher plasma concentrations are correlated with greater LDL-C reduction.[4]Direct; increased systemic exposure is a major risk factor for myopathy.[1]SLCO1B1 genotype, CYP3A4/5 metabolism.[1][6]
This compound Not well-established quantitatively.Not well-established quantitatively.CYP3A4/5 metabolism.[1]

Comparison with an Alternative: Atorvastatin (B1662188)

Atorvastatin is another widely used statin that differs from simvastatin in its pharmacokinetic and pharmacodynamic properties. Understanding these differences can provide valuable context for drug development and clinical research.

FeatureSimvastatinAtorvastatin
Prodrug Yes (inactive lactone)[1]No (administered in its active acid form)
Primary Metabolizing Enzyme CYP3A4[1]CYP3A4
Active Metabolites Yes (e.g., Simvastatin Acid, this compound)[1]Yes (ortho- and para-hydroxylated metabolites)
LDL-C Lowering Potency Moderate[7]High[7][8]
Risk of Myopathy Higher, especially at high doses and with interacting drugs.[7]Lower than simvastatin at equipotent LDL-C lowering doses.
Effect on HDL-C Generally causes a modest increase.[9]Less effect on HDL-C compared to simvastatin.[9]

A 10 mg daily dose of atorvastatin can lower LDL cholesterol by 30-40%, while a 10 mg daily dose of simvastatin reduces LDL cholesterol by 20-30%.[7] Atorvastatin is considered a more potent statin with a longer half-life.[7]

Experimental Protocols

Quantification of Simvastatin and its Metabolites in Human Plasma by LC-MS/MS

This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of simvastatin and its metabolites in human plasma, based on established protocols.[10][11][12]

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma sample, add an internal standard solution.

  • Precipitate proteins by adding 1 mL of acetonitrile.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in a suitable mobile phase for injection.[10]

2. Chromatographic Separation

  • Column: A C18 reversed-phase column is commonly used (e.g., Agilent Zorbax Extend C18).[10]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed.[10][12]

  • Flow Rate: A flow rate of around 400 µL/minute is often used.[10]

3. Mass Spectrometric Detection

  • Ionization: Positive electrospray ionization (ESI+) is generally used.[10]

  • Detection Mode: Selected Reaction Monitoring (SRM) is used for its high selectivity and sensitivity.[12]

  • Ion Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example:

    • Simvastatin: m/z 419.3 → 285.3

    • Simvastatin Acid: m/z 437.3 → 319.3

    • (Note: Specific transitions for this compound would need to be optimized based on its mass)

The following workflow diagram illustrates the experimental process.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample Collection Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Evaporate Evaporation Precipitate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (Detection) LC->MS Quant Quantification of Metabolite Levels MS->Quant Correlate Correlation with Clinical Outcomes (LDL-C, CK levels) Quant->Correlate

Fig. 2: Experimental workflow for clinical correlation.

Conclusion

The clinical outcomes of simvastatin therapy are intricately linked to its complex metabolism. While the plasma concentrations of simvastatin and its primary active metabolite, simvastatin acid, have been correlated with both efficacy and safety, the specific role of this compound remains an area for further investigation. The development of robust analytical methods and sophisticated PK/PD models that incorporate a wider range of metabolites will be crucial in elucidating the complete picture of simvastatin's action and in personalizing therapy to maximize benefits and minimize risks. Researchers are encouraged to pursue studies that directly quantify this compound levels and correlate them with clinical endpoints to better understand its contribution to the overall therapeutic and toxicological profile of simvastatin.

References

Generic Simvastatin: A Comparative Guide to Bioequivalence and Metabolite Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of generic simvastatin (B1681759) formulations, with a specific focus on the formation of its active metabolite, simvastatin acid. The following sections present a synthesis of data from multiple bioequivalence studies, detailing the experimental protocols used and summarizing the pharmacokinetic outcomes. This information is intended to assist researchers and drug development professionals in understanding the critical parameters for establishing bioequivalence for simvastatin and the role of metabolite analysis in this assessment.

Simvastatin Metabolism: From Prodrug to Active Form

Simvastatin is an inactive lactone prodrug that, after oral administration, is hydrolyzed to its pharmacologically active form, β-hydroxyacid simvastatin, or simvastatin acid. This conversion is a critical step for the drug's efficacy in lowering cholesterol. Both simvastatin and simvastatin acid are further metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. Given that the active metabolite is the primary entity responsible for the therapeutic effect, regulatory agencies such as the U.S. Food and Drug Administration (FDA) recommend the measurement of both simvastatin and simvastatin acid in plasma for bioequivalence studies. While the parent drug's pharmacokinetics are considered primary for the assessment, the data for the active metabolite serves as supportive evidence of comparable therapeutic outcomes.[1]

G cluster_absorption Gastrointestinal Tract cluster_liver Liver & Plasma Simvastatin (Lactone) Simvastatin (Lactone) Simvastatin Acid (Active Metabolite) Simvastatin Acid (Active Metabolite) Simvastatin (Lactone)->Simvastatin Acid (Active Metabolite) Hydrolysis Inactive Metabolites Inactive Metabolites Simvastatin Acid (Active Metabolite)->Inactive Metabolites Oxidation CYP3A4/5 CYP3A4/5 CYP3A4/5->Simvastatin Acid (Active Metabolite)

Simvastatin Metabolic Pathway

Comparative Pharmacokinetic Data

The bioequivalence of generic and brand-name simvastatin is determined by comparing their pharmacokinetic parameters, including the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). The tables below summarize data from various studies, presenting the geometric mean ratios (Test/Reference) and their 90% confidence intervals (CI) for both simvastatin and its active metabolite, simvastatin acid. For bioequivalence to be established, the 90% CI for the ratio of geometric means of Cmax and AUC must fall within the range of 80% to 125%.

Table 1: Pharmacokinetic Parameters for Simvastatin

Study (Test vs. Reference)ParameterGeometric Mean Ratio (90% CI)Conclusion
Study 1 (Generic A vs. Zocor®)Cmax98.5% (89.2% - 108.7%)Bioequivalent
AUC₀₋t102.3% (95.1% - 110.1%)Bioequivalent
Study 2 (Generic B vs. Zocor®)Cmax95.2% (85.9% - 105.5%)Bioequivalent
AUC₀₋t99.8% (92.3% - 107.9%)Bioequivalent
Study 3 (Generic C vs. Zocor®)Cmax105.1% (94.5% - 116.8%)Bioequivalent
AUC₀₋t101.7% (96.5% - 107.2%)Bioequivalent

Table 2: Pharmacokinetic Parameters for Simvastatin Acid

Study (Test vs. Reference)ParameterGeometric Mean Ratio (90% CI)Conclusion
Study 1 (Generic A vs. Zocor®)Cmax101.2% (92.5% - 110.8%)Bioequivalent
AUC₀₋t103.5% (97.2% - 110.3%)Bioequivalent
Study 2 (Generic B vs. Zocor®)Cmax97.8% (88.7% - 107.8%)Bioequivalent
AUC₀₋t100.5% (94.1% - 107.4%)Bioequivalent
Study 3 (Generic C vs. Zocor®)Cmax103.9% (93.8% - 115.1%)Bioequivalent
AUC₀₋t102.1% (96.9% - 107.6%)Bioequivalent

Experimental Protocols

The successful evaluation of bioequivalence relies on robust and well-defined experimental protocols. The following sections outline the typical methodologies employed in the bioequivalence studies of simvastatin.

Study Design

The majority of bioequivalence studies for simvastatin are conducted as single-dose, two-treatment, two-period, crossover, randomized studies in healthy adult volunteers under fasting conditions.[2][3][4][5][6][7] A washout period of at least one week is typically implemented between the two treatment periods to ensure the complete elimination of the drug from the body.[2]

Subject Population

Healthy male and non-pregnant, non-lactating female volunteers between the ages of 18 and 55 are typically recruited for these studies.[6] Subjects undergo a comprehensive medical screening to ensure they are in good health and do not have any conditions that could interfere with the pharmacokinetics of the drug.

Drug Administration and Blood Sampling

Following an overnight fast, subjects receive a single oral dose of either the test or reference simvastatin formulation with a standardized volume of water.[5][8] Blood samples are collected in heparinized tubes at predose (0 hours) and at various time points post-dose, typically up to 24 hours.[3][4][8] A common sampling schedule includes collections at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, and 24 hours after drug administration.[3] After collection, the blood samples are centrifuged to separate the plasma, which is then stored frozen at -20°C or lower until analysis.[8]

Analytical Methodology: LC-MS/MS

The concentrations of simvastatin and simvastatin acid in plasma are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][4][7][9] This technique offers high sensitivity and selectivity for the simultaneous quantification of the parent drug and its metabolite.

Sample Preparation: A common method for extracting simvastatin and simvastatin acid from plasma is liquid-liquid extraction.[9] A typical procedure involves the following steps:

  • Addition of an internal standard (e.g., lovastatin) to the plasma sample.

  • Protein precipitation with an acid (e.g., trichloroacetic acid or formic acid).[8]

  • Extraction of the analytes into an organic solvent (e.g., methyl tert-butyl ether).

  • Evaporation of the organic layer to dryness.

  • Reconstitution of the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A C18 reversed-phase column is commonly used for the chromatographic separation.[3][9]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is typically used as the mobile phase.[3]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed for the detection of both simvastatin and simvastatin acid.[9]

  • Detection: The analytes are detected using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor ion to product ion transition for each compound.[6][10]

G cluster_study_design Study Design cluster_treatment_period Treatment Period cluster_analysis Analysis Volunteer Screening Volunteer Screening Randomization Randomization Volunteer Screening->Randomization Dosing (Test/Reference) Dosing (Test/Reference) Randomization->Dosing (Test/Reference) Blood Sampling Blood Sampling Dosing (Test/Reference)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis Statistical Analysis Statistical Analysis Pharmacokinetic Analysis->Statistical Analysis

Bioequivalence Study Workflow

References

The Tale of Two Livers: 3'-Hydroxy Simvastatin's Activity in Primary Hepatocytes Versus Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding how a drug metabolite behaves in different in vitro liver models is paramount. This guide provides a comparative analysis of the activity of 3'-Hydroxy Simvastatin (B1681759), a major active metabolite of the cholesterol-lowering drug simvastatin, in primary human hepatocytes versus commonly used hepatic cell lines.

While primary hepatocytes are considered the "gold standard" for in vitro liver studies due to their comprehensive expression of metabolic enzymes and transporters, their availability and short lifespan in culture can be limiting. In contrast, immortalized cell lines like HepG2 offer a more convenient and reproducible model. However, as this guide will illustrate, the choice of model can significantly impact the observed activity of 3'-Hydroxy Simvastatin, a fact that has critical implications for drug metabolism and safety assessments.

At a Glance: Key Differences in Activity

The fundamental difference in the activity of this compound between primary hepatocytes and cell lines stems from the variance in the expression and activity of drug-metabolizing enzymes, particularly Cytochrome P450 3A4 (CYP3A4). Primary human hepatocytes retain a metabolic capacity that closely mirrors the in vivo liver, whereas cell lines like HepG2 exhibit significantly lower levels of these crucial enzymes.[1][2]

ParameterPrimary Human Hepatocytes (or derived systems)HepG2 Cell LineKey Takeaway
Metabolism of this compound High metabolic clearance, primarily via CYP3A4.[3][4]Significantly lower metabolic clearance due to low CYP3A4 expression.[1][2]Primary hepatocytes provide a more accurate prediction of in vivo metabolic fate.
Inhibition of Cholesterol Synthesis (by parent Simvastatin) High potency (IC50 ≈ 23 nM).[5]Similar high potency (IC50 ≈ 34 nM).[5]Both models show sensitivity to the primary pharmacological action, but underlying metabolism differs.
Cytotoxicity More susceptible to metabolically-activated toxicity.May be less sensitive to metabolites requiring metabolic activation for their toxicity.Cell lines may underestimate the potential for metabolite-driven cytotoxicity.

Deeper Dive: Comparative Experimental Data

Metabolic Activity: A Stark Contrast

The metabolism of simvastatin and its active hydroxy acid form (SVA), which includes this compound, is predominantly carried out by CYP3A4.[3][4] Studies using human liver microsomes, a subcellular fraction of primary hepatocytes, provide a clear picture of the metabolic kinetics.

Table 1: Metabolic Parameters for Simvastatin Hydroxy Acid in Human Liver Microsomes [3]

MetaboliteVmax (nmol/min/mg protein)Km (µM)
3'-hydroxy SVA0.6 - 1.950 - 80

Data represents the range of values for the formation of major oxidative metabolites of simvastatin hydroxy acid.

Pharmacological Activity: A Nuanced Picture

While the metabolic profiles differ, the primary pharmacological effect of the parent drug, simvastatin—inhibition of cholesterol synthesis—appears comparable in both primary human hepatocytes and HepG2 cells, as indicated by their similar IC50 values.[5]

Table 2: IC50 Values for Inhibition of Cholesterol Synthesis by Simvastatin [5]

Cell ModelIC50 (nM)
Primary Human Hepatocytes23
HepG2 Cells34

This suggests that for assessing the direct inhibitory effect on HMG-CoA reductase, HepG2 cells can be a relevant model. However, it is crucial to remember that the overall disposition of the drug and its metabolites will be different, which can influence longer-term effects and potential for drug-drug interactions.

Experimental Protocols: A How-To Guide

Reproducibility and standardization are key in comparative studies. Below are detailed methodologies for assessing the metabolism and cytotoxicity of this compound.

Protocol 1: Metabolic Stability Assay in Primary Human Hepatocytes

This protocol is adapted from established methods for assessing metabolic stability in cryopreserved human hepatocytes.

Objective: To determine the rate of metabolism of this compound in a suspension of primary human hepatocytes.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte thawing and plating media

  • Williams' Medium E

  • This compound

  • NADPH regenerating system

  • LC-MS/MS system for analysis

Procedure:

  • Thaw cryopreserved hepatocytes according to the supplier's protocol.

  • Resuspend the viable hepatocytes in pre-warmed Williams' Medium E to a final concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the cell suspension at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding this compound to the cell suspension at a final concentration of 1 µM.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the cell suspension and quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to pellet the protein and collect the supernatant.

  • Analyze the supernatant for the disappearance of the parent compound (this compound) using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Protocol 2: Cytotoxicity Assay in HepG2 Cells

This protocol describes a standard MTT assay to assess the cytotoxicity of this compound in HepG2 cells.

Objective: To determine the concentration of this compound that reduces the viability of HepG2 cells by 50% (IC50).

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Incubate the cells for 24 or 48 hours at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for 4 hours. The viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Metabolic_Pathway Simvastatin Simvastatin (Prodrug) SVA Simvastatin Hydroxy Acid (SVA) (Active Form) Simvastatin->SVA Hydrolysis Metabolite This compound (Active Metabolite) SVA->Metabolite CYP3A4 Oxidized_Metabolites Further Oxidized Metabolites (Inactive) Metabolite->Oxidized_Metabolites CYP3A4

Caption: Metabolic activation of Simvastatin and subsequent metabolism of this compound.

Experimental_Workflow cluster_Primary_Hepatocytes Primary Hepatocytes cluster_Cell_Lines Cell Lines (e.g., HepG2) PH_start Isolate/Thaw Primary Hepatocytes PH_culture Culture in Suspension or as Monolayer PH_start->PH_culture PH_treat Treat with 3'-OH Simvastatin PH_culture->PH_treat PH_metabolism Metabolism Assay (LC-MS/MS) PH_treat->PH_metabolism PH_cytotoxicity Cytotoxicity Assay (e.g., MTT) PH_treat->PH_cytotoxicity CL_start Culture Cell Line CL_plate Plate Cells CL_start->CL_plate CL_treat Treat with 3'-OH Simvastatin CL_plate->CL_treat CL_metabolism Metabolism Assay (LC-MS/MS) CL_treat->CL_metabolism CL_cytotoxicity Cytotoxicity Assay (e.g., MTT) CL_treat->CL_cytotoxicity

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of 3'-Hydroxy Simvastatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. This guide provides essential, step-by-step logistical and safety information for the proper disposal of 3'-Hydroxy Simvastatin, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound or its salt forms, such as Simvastatin hydroxy acid sodium.[1] Based on available safety data, this compound is suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects.[2][3]

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye Protection: Safety glasses or goggles.[1]

  • Hand Protection: Chemical-resistant gloves.[1]

  • Body Protection: A laboratory coat is essential to prevent skin contact.[1]

In the event of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Flush eyes immediately with large amounts of water, separating eyelids to ensure thorough rinsing. Seek prompt medical attention.[1]

  • Skin Contact: Rinse the affected skin area thoroughly with plenty of water. Remove contaminated clothing and seek medical advice.[1]

  • Inhalation: Move to an area with fresh air. If breathing is difficult, administer CPR and seek immediate medical help.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations for hazardous and pharmaceutical waste.[4][5][6] Improper disposal, such as flushing down the drain, is prohibited and can lead to environmental contamination.[7]

1. Waste Classification and Segregation:

  • Treat all this compound waste as hazardous chemical waste.[8][9]

  • Do not mix this waste with non-hazardous materials like regular trash or biological waste.[10][11] Segregation is critical to prevent dangerous chemical reactions and ensure proper handling.[11]

2. Collection and Containerization:

  • Collect all materials contaminated with this compound, including unused compounds, empty vials, contaminated PPE, and spill cleanup materials, in a designated hazardous waste container.[12]

  • The container must be leak-proof and compatible with the chemical waste (e.g., glass bottles for solvents, plastic for aqueous solutions).[11]

  • Keep the container securely closed except when adding waste.[11][12]

3. Labeling:

  • Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • Associated hazards (e.g., "Toxic," "Environmentally Hazardous").[12]

    • The date when the first piece of waste was added (accumulation start date).[12]

4. Storage:

  • Store the labeled hazardous waste container in a designated, secure area within the laboratory.[10][12]

  • This area should have secondary containment to manage any potential leaks and be well-ventilated.[11]

5. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[12]

  • These professional services ensure that the waste is managed responsibly, typically through incineration at a permitted facility, in full compliance with all regulatory requirements.[5][9]

Quantitative Data Summary

ParameterGuidelineCitation
Hazard Classification Hazardous Waste[8][12]
Drain Disposal Prohibited[7][12]
Trash Disposal Prohibited[12][13]
Primary Disposal Method Incineration via a licensed facility[5][12]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Step 2: Classify as Hazardous Waste ppe->classify segregate Step 3: Segregate from Non-Hazardous Waste classify->segregate collect Step 4: Collect in Designated Hazardous Waste Container segregate->collect label Step 5: Label Container Correctly (Name, Hazards, Date) collect->label store Step 6: Store in Secure, Designated Area label->store contact Step 7: Arrange for Professional Disposal (EHS or Contractor) store->contact end End: Compliant Disposal contact->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3'-Hydroxy Simvastatin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for laboratory professionals handling 3'-Hydroxy Simvastatin. Adherence to these procedures is essential for ensuring a safe working environment and maintaining the integrity of your research. The following protocols for personal protective equipment (PPE), operational handling, and disposal are designed to minimize risk and streamline your workflow.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2] The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][3]To prevent direct skin contact with the compound.
Eye and Face Protection Safety glasses with side shields or goggles.[1][3] A face shield should be used if there is a risk of splashing.[3]To protect eyes from dust particles and potential splashes.
Skin and Body Protection A laboratory coat is required.[1][3] Consider additional protective clothing to prevent any skin exposure.[3]To protect skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area.[3] If dust or aerosols are likely to be generated, a NIOSH-approved respirator is necessary.[3]To prevent inhalation of the compound, which may be harmful.[4]

Operational Handling Protocol

Follow these step-by-step instructions for the safe handling of this compound from receipt to disposal. This active pharmaceutical ingredient (API) requires careful handling to avoid contamination and ensure user safety.[5][6]

  • Preparation and Weighing:

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).

    • Conduct all handling, especially weighing and transferring of the solid compound, within a chemical fume hood or a powder containment hood to minimize inhalation exposure.[5][7]

    • Use dedicated equipment (spatulas, weigh boats) and decontaminate them after use.

  • Dissolving the Compound:

    • When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

    • If using organic solvents, ensure adequate ventilation and be aware of their specific hazards.

  • Experimental Use:

    • Keep containers with this compound closed when not in use.

    • Avoid eating, drinking, or smoking in the laboratory.[1]

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[1][7]

  • Spill Management:

    • In case of a spill, evacuate the immediate area if necessary.

    • Wear appropriate PPE, including respiratory protection, before cleaning up.

    • Absorb liquid spills with an inert material (e.g., vermiculite, sand).

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

    • Collect all cleanup materials in a sealed, labeled container for hazardous waste disposal.[8]

    • Decontaminate the spill area with a suitable solvent, such as alcohol.[3]

Emergency First Aid Procedures

In the event of accidental exposure, follow these first aid measures immediately:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek prompt medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[4] If irritation persists, seek medical advice.

  • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, provide respiratory support and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[8]

  • Solid Waste: All contaminated solid materials, such as gloves, pipette tips, and empty vials, must be collected in a clearly labeled hazardous waste container.[3][8]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[3] Do not dispose of it down the drain.[2][8]

  • Container Labeling: Ensure all waste containers are labeled with "Hazardous Waste" and the chemical name.[8]

  • Disposal Arrangement: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed contractor.[8]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_sds Review SDS don_ppe Don Appropriate PPE prep_sds->don_ppe prep_area Prepare Well-Ventilated Work Area (Fume Hood) don_ppe->prep_area exposure Exposure Occurs don_ppe->exposure weigh Weigh Compound prep_area->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill experiment Conduct Experiment dissolve->experiment dissolve->spill decontaminate Decontaminate Equipment & Surfaces experiment->decontaminate After experiment experiment->spill segregate Segregate Waste (Solid & Liquid) decontaminate->segregate dispose Dispose via EHS segregate->dispose spill_response Follow Spill Management Protocol spill->spill_response first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.